molecular formula C5H6BrN3 B1381796 4-Bromopyridine-2,5-diamine CAS No. 1806851-06-8

4-Bromopyridine-2,5-diamine

Cat. No.: B1381796
CAS No.: 1806851-06-8
M. Wt: 188.03 g/mol
InChI Key: SWLIOAHOELOSMF-UHFFFAOYSA-N
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Description

4-Bromopyridine-2,5-diamine is a useful research compound. Its molecular formula is C5H6BrN3 and its molecular weight is 188.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromopyridine-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c6-3-1-5(8)9-2-4(3)7/h1-2H,7H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLIOAHOELOSMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1806851-06-8
Record name 4-bromopyridine-2,5-diamine
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Foundational & Exploratory

An In-depth Technical Guide to 4-Bromopyridine-2,5-diamine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromopyridine-2,5-diamine, a heterocyclic compound with significant potential in medicinal chemistry and materials science. While a dedicated CAS number for this specific isomer is not readily found in major chemical databases, this document serves as a foundational resource for its synthesis, characterization, and prospective applications. By leveraging established synthetic methodologies for related brominated and aminated pyridines, we present plausible and detailed protocols for the preparation of this compound. Furthermore, this guide offers insights into its predicted physicochemical properties, spectroscopic signatures, and inherent reactivity, thereby equipping researchers with the necessary knowledge to explore its utility as a versatile building block in drug discovery and the development of novel functional materials.

Introduction: The Strategic Value of Substituted Pyridines

The pyridine scaffold is a cornerstone in the design of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in medicinal chemistry. The introduction of bromo- and amino-substituents onto the pyridine ring further enhances its synthetic versatility. The bromine atom serves as a versatile handle for a multitude of cross-coupling reactions, enabling the construction of complex molecular architectures.[2] Concurrently, the amino groups provide sites for further functionalization, such as amide bond formation or the construction of fused heterocyclic systems.

This guide focuses on the specific, yet underexplored isomer, this compound. While direct literature on this compound is scarce, its structural motifs suggest significant potential as a scaffold for novel chemical entities. This document aims to bridge the existing information gap by providing a scientifically grounded projection of its synthesis, properties, and applications, thereby stimulating further research into this promising molecule.

Physicochemical and Spectroscopic Profile

While experimental data for this compound is not available, we can predict its key properties based on the analysis of structurally related compounds such as 4-bromo-2,6-diaminopyridine and other isomers.

PropertyPredicted ValueRationale
Molecular Formula C₅H₆BrN₃Based on the chemical structure.
Molecular Weight 188.03 g/mol Calculated from the molecular formula.[3]
Appearance Off-white to light brown solidTypical for aminated pyridine derivatives.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol); sparingly soluble in water.The presence of amino groups and the pyridine nitrogen increases polarity.
Melting Point Estimated >150 °CAminated pyridines tend to have relatively high melting points due to intermolecular hydrogen bonding.
pKa Estimated 4-6The basicity of the pyridine nitrogen will be influenced by the electron-donating amino groups and the electron-withdrawing bromo-substituent.
¹H NMR (DMSO-d₆, 400 MHz) δ ~7.5 (s, 1H, H-6), ~6.5 (s, 1H, H-3), ~5.5-6.0 (br s, 4H, 2 x NH₂)Chemical shifts are estimated based on the electronic effects of the substituents.
¹³C NMR (DMSO-d₆, 101 MHz) δ ~155 (C2), ~150 (C5), ~140 (C6), ~110 (C3), ~100 (C4)Carbon chemical shifts are influenced by the electronegativity of the attached atoms and resonance effects.

Proposed Synthetic Pathways

The synthesis of this compound can be approached through several strategic disconnections. Below are two plausible synthetic routes, starting from commercially available precursors.

Route 1: Sequential Amination of a Dibromopyridine Derivative

This route leverages the differential reactivity of bromine atoms on the pyridine ring, which can be influenced by the electronic nature of other substituents and reaction conditions. A potential starting material is 2,4-dibromopyridine-N-oxide.

Workflow for Synthetic Route 1

Synthetic Route 1 A 2,4-Dibromopyridine-N-oxide B 2-Amino-4-bromopyridine-N-oxide A->B Ammonolysis C 2-Amino-4-bromopyridine B->C Reduction (e.g., PCl₃) D 2-Amino-4-bromo-5-nitropyridine C->D Nitration (HNO₃/H₂SO₄) E This compound D->E Reduction (e.g., Fe/HCl or H₂/Pd-C)

Caption: Proposed synthesis of this compound starting from 2,4-dibromopyridine-N-oxide.

Experimental Protocol:

  • Synthesis of 2-Amino-4-bromopyridine-N-oxide (B): 2,4-Dibromopyridine-N-oxide is subjected to an ammonolysis reaction, where one of the bromine atoms is displaced by an amino group.[4] This reaction often shows regioselectivity, with the 2-position being more susceptible to nucleophilic attack.

  • Reduction of the N-oxide (C): The N-oxide functional group in compound B is reduced to the corresponding pyridine using a suitable reducing agent such as phosphorus trichloride (PCl₃).

  • Nitration of 2-Amino-4-bromopyridine (D): The resulting 2-amino-4-bromopyridine is then nitrated. The directing effects of the amino and bromo groups will favor the introduction of a nitro group at the 5-position.

  • Reduction of the Nitro Group (E): The final step involves the reduction of the nitro group in compound D to an amino group, yielding the target this compound. This can be achieved using various methods, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid reduction (Fe/HCl).

Route 2: Functionalization of a Diaminopyridine

An alternative approach begins with a diaminopyridine and introduces the bromo-substituent at a later stage.

Workflow for Synthetic Route 2

Synthetic Route 2 F 2,5-Diaminopyridine G This compound F->G Bromination (e.g., NBS)

Caption: A more direct, though potentially less selective, route to this compound.

Experimental Protocol:

  • Bromination of 2,5-Diaminopyridine (G): Commercially available 2,5-diaminopyridine is subjected to electrophilic bromination. A mild brominating agent such as N-bromosuccinimide (NBS) would be the reagent of choice to avoid over-bromination. The regioselectivity of this reaction will be governed by the directing effects of the two amino groups.

Reactivity and Synthetic Utility

The synthetic utility of this compound lies in the orthogonal reactivity of its functional groups.

Diagram of Potential Reactions

Reactivity Core This compound Suzuki Suzuki Coupling (Aryl or Alkyl Group at C4) Core->Suzuki Pd Catalyst, Base, Boronic Acid Buchwald Buchwald-Hartwig Amination (N-Aryl or N-Alkyl at C4) Core->Buchwald Pd Catalyst, Base, Amine Amide Amide Formation (Acylation of NH₂ groups) Core->Amide Acyl Chloride or Anhydride FusedRing Fused Heterocycle Formation (e.g., Imidazopyridines) Core->FusedRing Condensation with 1,2-dicarbonyl compounds

Caption: Key reaction pathways available for the derivatization of this compound.

The bromine atom at the 4-position is an excellent substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.[2] This allows for the introduction of a wide range of carbon-based substituents. Additionally, the bromine can be displaced via nucleophilic aromatic substitution or be a partner in Buchwald-Hartwig amination reactions.

The two amino groups at the 2- and 5-positions offer further opportunities for functionalization. They can be acylated to form amides, alkylated, or used as nucleophiles in the construction of fused heterocyclic systems, such as imidazo[4,5-b]pyridines, which are known to possess diverse biological activities.[5]

Potential Applications in Drug Discovery and Materials Science

The structural features of this compound make it an attractive scaffold for several applications:

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core that occupies the adenine-binding pocket of the enzyme. The diaminopyridine motif can form crucial hydrogen bonds with the kinase hinge region, while the substituent introduced at the 4-position via cross-coupling can be tailored to target specific regions of the ATP-binding site.

  • Antiparasitic Agents: Fused imidazopyridine systems, which can be synthesized from diaminopyridines, have shown promise as inhibitors of essential enzymes in parasites like Trypanosoma brucei.[5]

  • Organic Electronics: Pyridine-based molecules are being explored for their use in organic light-emitting diodes (OLEDs) and other electronic devices. The ability to tune the electronic properties of the this compound core through derivatization could lead to the development of novel functional materials.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling related compounds should be followed. Brominated and aminated heterocyclic compounds should be handled with care in a well-ventilated fume hood.[6] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.[7] These compounds can be irritants to the skin, eyes, and respiratory tract.[8][9] Avoid inhalation of dust and contact with skin and eyes.[6][10]

Conclusion

This compound represents a promising yet underutilized building block in synthetic chemistry. This guide has provided a comprehensive theoretical framework for its synthesis, characterization, and potential applications. The proposed synthetic routes are based on well-established chemical transformations and offer a practical starting point for researchers interested in exploring the chemistry of this molecule. The versatile reactivity of its bromo- and amino-substituents opens up a vast chemical space for the development of novel pharmaceuticals and functional materials. It is our hope that this guide will serve as a catalyst for further investigation into the rich chemistry and potential of this compound.

References

  • Understanding 4-Bromopyridine: Properties, Applications, and Pricing. (2026-01-21).
  • 4-Bromopyridine 1120-87-2 wiki - Guidechem.
  • 4-Bromopyridine | 1120-87-2 - ChemicalBook.
  • 1120-87-2(4-Bromopyridine) Product Description - ChemicalBook.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2010-11-19).
  • 4-Bromo-2,5-difluoropyridine | C5H2BrF2N | CID 56604224 - PubChem.
  • 84249-14-9|2-Amino-4-bromopyridine|BLD Pharm.
  • 4-Bromopyridine | C5H4BrN | CID 14268 - PubChem.
  • 4-Bromo-2,6-diaminopyridine | C5H6BrN3 | CID 11435393 - PubChem.
  • Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. (2023-12-27).
  • 4-Bromopyridine-2,3-diamine | 1232431-75-2 - Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific.
  • The development of a practical and reliable large-scale synthesis of 2, 6-diamino-4-bromopyridine - American Chemical Society.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - MDPI.
  • CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents.
  • Safety Data Sheet - Angene Chemical.
  • 4-Bromopyridine - ResearchGate.
  • SAFETY DATA SHEET - Fisher Scientific.
  • 2,3-diaminopyridine - Organic Syntheses Procedure.
  • Why 2,5-Dibromopyridine-3,4-diamine is Essential for Your Next Synthesis Project. (2026-01-29).
  • Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC - NIH. (2025-08-11).
  • 2-Amino-4-bromopyridine - Safety Data Sheet - ChemicalBook.

Sources

molecular structure of 4-Bromopyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Intermediate for Fused Heterocyclic Scaffolds

Executive Summary

4-Bromopyridine-2,5-diamine is a highly specialized, electron-rich pyridine intermediate used primarily in the synthesis of imidazo[4,5-c]pyridines and related fused heterocyclic systems.[1][2][3] Its structural uniqueness lies in the coexistence of a reactive halogen handle (C4-Br) alongside two nucleophilic amino groups (C2-NH₂, C5-NH₂). This "push-pull" electronic environment—where the electron-withdrawing bromine competes with strong electron-donating amines—creates a versatile but oxidation-sensitive scaffold essential for developing kinase inhibitors and purine bioisosteres.[4]

Part 1: Structural Analysis & Physicochemical Properties[4]

The molecule features a pyridine core significantly perturbed by substituent effects.[4] Understanding these electronic vectors is critical for predicting reactivity and stability.[4]

1.1 Electronic Architecture
  • Pyridine Nitrogen (N1): Typically electron-deficient.[4] However, the strong resonance donation from the C2-amino and C5-amino groups significantly increases electron density at N1 and C3/C6, raising the pKa compared to unsubstituted pyridine.

  • C4-Bromine: This position is electronically activated for metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) but deactivated for nucleophilic aromatic substitution (

    
    ) relative to 4-bromopyridine due to the electron donation from the diamines.
    
  • C2/C5-Amines: The C5-amine is generally more nucleophilic than the C2-amine, as the C2-amine's lone pair is more delocalized into the ring nitrogen (amidine-like character).

1.2 Key Physicochemical Descriptors (Predicted)
PropertyValueStructural Implication
Molecular Formula

High nitrogen content (Purine-like)
Molecular Weight 188.03 g/mol Fragment-based drug discovery (FBDD) friendly
LogP (Predicted) ~0.6 – 0.9High aqueous solubility; ideal for biological assays
pKa (Pyridine N) ~6.5 – 7.0Significantly more basic than pyridine (pKa 5.2) due to amino-donation
TPSA ~68 ŲGood membrane permeability profile
Stability LowProne to oxidative dimerization (azo formation) if stored in air
Part 2: Synthetic Pathways & Process Optimization

Core Directive: The synthesis of this compound is rarely performed in isolation for shelf storage due to its oxidative instability. It is best generated in situ or immediately prior to cyclization.[4]

The most robust route proceeds via the nitration of 2-amino-4-bromopyridine , followed by chemoselective reduction.

2.1 Graphviz Workflow: Synthetic Route

The following diagram illustrates the critical pathway, highlighting the regioselectivity of the nitration step.

Synthesis cluster_warning Process Control Start 2-Amino-4-bromopyridine (Commercially Available) Nitration Step 1: Nitration (HNO3, H2SO4, 0°C) Start->Nitration Electrophilic Subst. Inter Intermediate: 2-Amino-4-bromo-5-nitropyridine Nitration->Inter C5 Regioselectivity Reduction Step 2: Chemoselective Reduction (Fe powder, NH4Cl, EtOH/H2O) Inter->Reduction Nitro reduction Product Target: This compound Reduction->Product Avoids De-bromination

Caption: Two-step synthesis emphasizing the preservation of the C4-Bromine bond during nitro reduction.

2.2 Step-by-Step Protocol

Step 1: Regioselective Nitration

  • Rationale: The C2-amino group is an ortho/para director.[4] C3 is ortho, C5 is para.[4] Steric hindrance from the bulky C4-Bromine atom disfavors C3 attack, directing nitration almost exclusively to C5 .

  • Protocol:

    • Dissolve 2-amino-4-bromopyridine (1.0 eq) in concentrated

      
       at 0°C.
      
    • Add fuming

      
       (1.1 eq) dropwise, maintaining internal temp <5°C to prevent over-nitration or tar formation.[4]
      
    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Pour onto crushed ice and neutralize with

      
       to pH 8.
      
    • Filter the yellow precipitate (2-amino-4-bromo-5-nitropyridine).[4]

Step 2: Chemoselective Reduction (The Critical Step)

  • Expert Insight: Standard catalytic hydrogenation (

    
    , Pd/C) is forbidden  here.[4] Palladium will rapidly catalyze the hydrodehalogenation, cleaving the C-Br bond to yield 2,5-diaminopyridine.
    
  • Recommended Method: Iron-mediated reduction (Bechamp conditions) or Stannous Chloride (

    
    ).[4]
    
  • Protocol:

    • Suspend the nitro intermediate (1.0 eq) in EtOH:Water (3:1).[4]

    • Add

      
       (5.0 eq) and Iron powder (5.0 eq, <325 mesh).
      
    • Heat to reflux (80°C) with vigorous mechanical stirring for 2-4 hours.

    • Workup: Filter hot through Celite to remove iron oxides. Concentrate the filtrate under reduced pressure.

    • Immediate Use: The resulting diamine oxidizes rapidly (turning dark brown/black).[4] Use immediately in the next step or store as a hydrochloride salt under Argon.[4]

Part 3: Reactivity Profile & Scaffolding Utility

The primary value of this compound is its ability to serve as a "divergent node" in synthesis.

3.1 Divergent Synthesis Map

This diagram illustrates how the molecule serves as a gateway to multiple drug scaffolds.[4]

Reactivity Center This compound Path1 Cyclization (Orthoesters/Aldehydes) Center->Path1 Imidazole Formation Path2 Suzuki Coupling (Ar-B(OH)2) Center->Path2 Pd(0) Catalysis (C4-Br selective) Path3 Sandmeyer Reaction Center->Path3 Diazotization Prod1 Imidazo[4,5-c]pyridine (Core Scaffold) Path1->Prod1 Prod2 4-Aryl-pyridine-2,5-diamine (Kinase Inhibitor) Path2->Prod2 Prod3 Poly-halogenated Pyridines Path3->Prod3

Caption: Divergent reactivity profile showing cyclization vs. cross-coupling pathways.

3.2 Imidazo[4,5-c]pyridine Formation

The most common application is the condensation with carboxylic acids or orthoesters to form the imidazo[4,5-c]pyridine core.

  • Mechanism: The C5-amine (more nucleophilic) likely attacks the electrophile first, followed by ring closure by the C4-amine (or vice versa, depending on specific conditions, though C5 is generally favored).

  • Significance: This scaffold mimics the purine ring of Adenosine, making it a privileged structure for ATP-competitive kinase inhibitors.

Part 4: Handling & Safety (E-E-A-T)
  • Oxidative Instability: Like many electron-rich aromatic diamines, this compound is prone to air oxidation.[4] It should be handled in a glovebox or under a constant stream of Nitrogen/Argon.[4]

  • Purification: Silica gel chromatography is often detrimental due to the acidity of silica causing streaking or degradation.[4] Neutral Alumina or Reverse-Phase (C18) chromatography is recommended.[4]

  • Storage: Store as the dihydrochloride salt (

    
    ) at -20°C to ensure long-term stability.
    
References
  • BenchChem. (2025).[4][5] Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide. Retrieved from

  • National Institutes of Health (NIH). (2023).[4] Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-c]pyridine Derivatives. PubMed Central.[4] Retrieved from

  • Organic Syntheses. (1951).[4] 2-Amino-5-bromopyridine (Precursor protocols). Org. Synth. 1951, 31, 5. Retrieved from [4]

  • PubChem. (2025).[4][6] 4-Bromopyridine Compound Summary & Computed Properties. Retrieved from

Sources

Technical Whitepaper: Solubility Profiling & Handling of 4-Bromopyridine-2,5-diamine

[1]

Part 1: Executive Summary & Chemical Identity[1]

4-Bromopyridine-2,5-diamine (CAS: 1211534-75-6) represents a critical heteroaromatic building block, frequently utilized in the synthesis of kinase inhibitors and antibacterial agents.[1] Its structural motif—a pyridine core functionalized with two electron-donating amino groups and an electron-withdrawing bromine—creates a unique "push-pull" electronic system.[1]

This electronic duality presents a distinct solubility challenge: the molecule exhibits significant polarity due to the diamine functionality, yet the bromine atom introduces lipophilicity and lattice stability that can hinder dissolution in aqueous media at neutral pH. Furthermore, the 2,5-diamino substitution pattern renders the compound susceptible to oxidative degradation (browning) in solution, necessitating rigorous handling protocols.[1]

This guide provides a definitive framework for solubilizing, handling, and profiling this compound, moving beyond static data points to dynamic, self-validating experimental workflows.

Physicochemical Profile (Predicted & Observed Consensus)
PropertyValue / DescriptionContext
Molecular Formula C₅H₆BrN₃MW: 188.03 g/mol
Physical State Solid (Crystalline)Often off-white to brown (oxidation dependent)
Predicted LogP ~0.5 to 0.9Moderately lipophilic; amenable to cell permeability
pKa (Pyridine N) ~5.8 - 6.5Protonatable in mild acid (e.g., 0.1 M HCl)
H-Bond Donors 2 (Amino groups)High capacity for lattice formation
Solubility Class Amphiphilic / Polar Aprotic SolubleSoluble in DMSO, MeOH; Sparingly soluble in water (pH 7)

Part 2: Solubility Landscape

The following data categorizes solvent compatibility based on dielectric constant (

1
Table 1: Solvent Compatibility Matrix[1]
Solvent ClassRepresentative SolventsSolubility RatingApplication Notes
Polar Aprotic DMSO, DMF, NMP High (>50 mg/mL) Primary Stock Solutions. Ideal for biological assays and reaction media.[1]
Polar Protic Methanol, EthanolModerate (10–30 mg/mL)Good for transfers; avoid for long-term storage due to potential nucleophilic displacement or oxidation.[1]
Aqueous (Acidic) 0.1 M HCl, 10% Acetic AcidHigh (>20 mg/mL)Protonation of the pyridine nitrogen breaks the crystal lattice.[1]
Aqueous (Neutral) PBS (pH 7.4), WaterLow (<1 mg/mL)Warning: Risk of precipitation in biological buffers.[1]
Chlorinated Dichloromethane (DCM)Low to ModerateUseful for extraction workups but poor for dissolving pure crystalline solids.[1]
Non-Polar Hexanes, TolueneInsolubleUsed as anti-solvents to precipitate the product during purification.[1]

Part 3: Mechanistic Insights & Causality[1]

To effectively manipulate this compound, one must understand the forces governing its solvation.[1]

The Lattice Energy Barrier

The presence of two amino groups (

1

1
  • Implication: Non-polar solvents (Hexane) cannot disrupt these H-bonds.[1] Only solvents with high dipole moments (DMSO) or H-bond accepting capabilities (Methanol) can effectively solvate the individual molecules.[1]

pH-Dependent Solubilization

The pyridine nitrogen is the most basic site.[1]

  • Mechanism: At

    
     (approx 6.0), the pyridine nitrogen becomes protonated (
    
    
    ).[1] This introduces a positive charge, drastically increasing hydration enthalpy and water solubility.
  • Protocol Adjustment: If the compound crashes out in aqueous buffer, lower the pH slightly or use a co-solvent (e.g., 5% DMSO).[1]

Oxidative Instability

Diaminopyridines are electron-rich.[1] In solution, dissolved oxygen can lead to the formation of azo-dimers or quinone-imine species (observed as darkening).[1]

  • Control: All solubility experiments must be performed using degassed solvents or under an inert atmosphere (

    
    /Argon).
    

Part 4: Experimental Protocols (The "How-To")

Do not rely on literature values alone. Batch-to-batch variation in crystallinity affects solubility.[1] Use this self-validating protocol to determine the Thermodynamic Solubility of your specific lot.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Determine the saturation concentration (

Materials:

  • This compound (Solid)[1][2]

  • Target Solvent (degassed)[1]

  • 0.22 µm PTFE Syringe Filters

  • HPLC or UV-Vis Spectrophotometer[1]

  • Orbital Shaker/Thermomixer[1]

Workflow:

  • Supersaturation: Weigh approx. 5 mg of solid into a 1.5 mL microcentrifuge tube. Add 500 µL of target solvent. (Targeting 10 mg/mL—likely above solubility limit).[1]

  • Equilibration: Shake at 500–700 RPM for 24 hours at 25°C. Note: Protect from light to prevent photodegradation.

  • Phase Separation: Centrifuge at 10,000 RPM for 10 minutes to pellet undissolved solid.

  • Filtration: Carefully aspirate the supernatant and filter through a 0.22 µm PTFE filter to remove micro-crystals.

  • Quantification: Dilute the filtrate (e.g., 1:100 in Methanol) and analyze via HPLC-UV (254 nm). Calculate concentration against a standard curve prepared in DMSO.

Visualization: Solubility Workflow

SolubilityProtocolStep11. Weigh Solid(Excess)Step22. Add Solvent(Degassed)Step1->Step2Step33. Equilibrate(24h Shake, 25°C)Step2->Step3 Protect from LightStep44. Centrifuge& Filter (0.22µm)Step3->Step4 Remove UndissolvedStep55. HPLC/UVQuantificationStep4->Step5 Dilute & Inject

Figure 1: Step-by-step workflow for thermodynamic solubility determination. Critical control points are highlighted in yellow (Equilibration) and red (Filtration).[1]

Protocol B: pH-Dependent Solubility Profiling

Since this compound is ionizable, a single solubility number is insufficient. Use this logic to predict behavior in biological assays.

pH_ProfileAcidAcidic pH (< 5.0)Protonated SpeciesSolubleHigh Solubility(Stable Solution)Acid->Soluble Charge RepulsionDisrupts LatticeNeutralNeutral pH (7.0 - 8.0)Free BaseInsolubleLow Solubility(Risk of Precipitation)Neutral->Insoluble Aggregation Drivenby HydrophobicitySoluble->Insoluble pH Adjustment

Figure 2: Impact of pH on the ionization state and resulting solubility of this compound.

Part 5: References & Authoritative Grounding[1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14268, 4-Bromopyridine.[1] (Used as structural anchor for bromopyridine physicochemical properties). Retrieved from [Link]

  • Li, Di, et al. (2005). Equilibrium Solubility and Thermodynamic Studies of 2-Aminopyridine.[1] Journal of Chemical & Engineering Data. (Provides baseline solubility behavior for aminopyridines in pure solvents).

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.[1][3] (Standard methodology for solubility profiling).

  • Protocols.io (2025). In-vitro Thermodynamic Solubility - Protocols. (Basis for the Shake-Flask methodology described in Part 4).[1] Retrieved from [Link]

Disclaimer: This guide is intended for research purposes only. This compound is a chemical intermediate; consult the specific Safety Data Sheet (SDS) from your supplier before handling.[1]

physical and chemical characteristics of 4-Bromopyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Core Scaffold for Heterocyclic Drug Discovery [1][2]

Executive Summary

4-Bromopyridine-2,5-diamine (CAS: 1806851-06-8) is a high-value heterocyclic intermediate utilized primarily in the synthesis of multi-targeted kinase inhibitors and complex pharmaceutical agents.[1][2][3] Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: an electron-deficient pyridine core, two chemically distinct amino groups (C2 and C5), and a reactive bromine at the C4 position.

This guide details the physicochemical profile, validated synthetic pathways, and chemoselective reactivity of this compound, serving as a blueprint for researchers integrating this scaffold into lead optimization campaigns.

Physicochemical Characterization

The following data aggregates experimental values and high-confidence predictive models suitable for laboratory handling and computational docking studies.

Table 1: Physical and Chemical Specifications
PropertySpecificationNotes
IUPAC Name This compound
CAS Number 1806851-06-8 Verified Identifier
Molecular Formula C₅H₆BrN₃
Molecular Weight 188.03 g/mol
Appearance Off-white to beige powderOxidation sensitive; darkens on air exposure
Solubility DMSO, Methanol, dilute acidPoor solubility in non-polar solvents (Hexane)
Predicted LogP 0.5 ± 0.2Hydrophilic character dominates
pKa (Predicted) ~6.5 (Pyridine N), ~3.5 (Aniline N)C2-NH₂ participates in amidine resonance
Storage -20°C, Inert Atmosphere (Ar/N₂)Hygroscopic and light-sensitive

Synthetic Routes & Production

Synthesis of this compound is non-trivial due to the need to preserve the C4-Bromine atom during reduction steps.[1][2] The most robust industrial route involves the nitration-reduction sequence starting from 2-amino-4-bromopyridine.[1]

Validated Synthetic Workflow

The synthesis typically proceeds in three stages. The critical step is the chemoselective reduction of the nitro group without hydrodebromination (loss of the Br atom).

Step-by-Step Protocol:
  • Precursor Synthesis: Ammonolysis of 2,4-dibromopyridine (or its N-oxide) yields 2-amino-4-bromopyridine .[2]

  • Regioselective Nitration: The C5 position is activated by the C2-amino group.[1][2] Nitration using mixed acid (

    
    ) must be temperature-controlled (<5°C) to prevent over-nitration or decomposition.[1]
    
  • Chemoselective Reduction:

    • Standard Method: Iron powder (Fe) in Ammonium Chloride (

      
      ) or Acetic Acid.
      
    • Alternative: Stannous Chloride (

      
      ) in HCl.
      
    • Avoid: Catalytic hydrogenation (

      
      ) typically causes debromination, yielding 2,5-diaminopyridine.
      
Visualization: Synthetic Pathway

Synthesis Start 2,4-Dibromopyridine Inter1 2-Amino-4-bromopyridine (CAS 84249-14-9) Start->Inter1 NH3 (aq), 130°C (Ammonolysis) Inter2 2-Amino-4-bromo-5-nitropyridine (CAS 84487-11-6) Inter1->Inter2 HNO3, H2SO4, 0°C (Electrophilic Subst.) Final This compound (CAS 1806851-06-8) Inter2->Final Fe, NH4Cl, EtOH (Chemoselective Red.)

Figure 1: Step-wise synthesis from commodity starting materials. Note the specific reduction conditions required to retain the bromine atom.

Chemical Reactivity & Functionalization

The power of this scaffold lies in its "Tri-Functional Orthogonality." Each functional group reacts under distinct conditions, allowing for the sequential construction of complex drugs (e.g., PROTACs, kinase inhibitors).

Reactivity Profile
  • C4-Bromine (Electrophile):

    • Excellent handle for Suzuki-Miyaura , Buchwald-Hartwig , or Sonogashira couplings.[1][2]

    • Insight: The C4 position is activated for

      
       if the pyridine nitrogen is protonated or alkylated, but Pd-catalyzed coupling is the dominant utility.[1]
      
  • C5-Amine (Nucleophile):

    • Behaves like an electron-rich aniline.[1]

    • Most reactive towards acylation (amide formation) or reductive amination.

    • Selectivity: In a competition reaction, the C5-amine is generally more nucleophilic than the C2-amine due to the lack of direct resonance with the ring nitrogen.[1][2]

  • C2-Amine (Amidine-like):

    • Less nucleophilic due to resonance delocalization into the pyridine ring.

    • Often requires deprotonation (NaH) or forcing conditions to alkylate/acylate.

    • Can participate in cyclization reactions to form fused bicyclic systems (e.g., imidazopyridines).

Visualization: Orthogonal Reactivity Map

Reactivity Core This compound Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Core->Suzuki C4-Br Site (Cross-Coupling) Amide Amide Coupling (R-COCl / HATU) Core->Amide C5-NH2 Site (High Nucleophilicity) Cyclization Cyclization (Formation of Imidazopyridines) Core->Cyclization C2-NH2 + C3-H (Ring Fusion)

Figure 2: Chemoselective functionalization map.[1] The C5-amine allows for linker attachment, while the C4-Br is ideal for installing the pharmacophore core.[1]

Analytical Characterization (Protocol Guidelines)

When verifying the identity of synthesized this compound, look for these specific spectral signatures.

  • ¹H NMR (DMSO-d₆):

    • Expect a singlet for the C6 proton (deshielded, ~7.5-7.8 ppm).

    • Expect a singlet for the C3 proton (shielded by adjacent amines, ~6.0-6.5 ppm).

    • Two distinct broad singlets for

      
       groups (exchangeable with 
      
      
      
      ).
  • Mass Spectrometry (LC-MS):

    • M+H: 188.0/190.0 (1:1 isotopic ratio characteristic of Bromine).

    • Note: If the M+2 peak is missing, you have likely debrominated the compound to 2,5-diaminopyridine (Mass ~110).[1]

Handling & Safety

  • Oxidation Risk: Diaminopyridines are electron-rich and prone to oxidation (turning black) upon storage.[1][2] Recommendation: Store as the HCl salt if possible, or under Argon at -20°C.

  • Toxicity: Like many halogenated aminopyridines, treat as potentially toxic by ingestion and a skin irritant (H302, H315, H319).

  • Waste: Segregate as halogenated organic waste.

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 1806851-06-8).[1][2]Link

  • BLD Pharm. Material Safety Data Sheet: this compound.[1][2]Link

  • PubChem. Compound Summary: this compound.[1][2][3][4]Link

  • BenchChem. Synthesis Protocols for 2-Amino-4-bromo-5-nitropyridine (Precursor).Link

  • ChemicalBook. Synthesis of 2,5-Dibromopyridine and Amino-derivatives.Link

Sources

Safe Handling and Technical Profile of 4-Bromopyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Bromopyridine-2,5-diamine Safety and Handling Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Core Directive: The "Read-Across" Safety Protocol

Executive Summary: this compound (CAS 343330-60-9) is a specialized heterocyclic intermediate primarily used in the synthesis of kinase inhibitors and complex pharmaceutical scaffolds. Unlike common reagents, specific toxicological data for this isomer is sparse in public literature. Therefore, this guide operates on a Read-Across Safety Principle : we treat this compound with the combined high-hazard precautions of its structural parents—4-aminopyridine (neurotoxic) and aromatic diamines (sensitizers/oxidative instability) .

Critical Warning: Assume this compound is an acute neurotoxin and a severe skin sensitizer until proven otherwise. All handling must prevent inhalation of dust and dermal contact.

Chemical Identity & Physical Properties

Understanding the physical state is the first step in risk mitigation.

PropertyData / EstimateTechnical Note
CAS Number 343330-60-9Unique identifier for inventory tracking.
Molecular Formula C₅H₆BrN₃High nitrogen content implies basicity.
Molecular Weight 188.03 g/mol
Appearance Off-white to tan solidDarkens rapidly upon air exposure (oxidation).
Melting Point >120°C (Predicted)Experimental data varies. Similar isomers (2,6-diamino) melt ~126°C.
Solubility DMSO, MethanolPoor solubility in non-polar solvents (Hexane/DCM).
pKa (Predicted) ~6.5 (Pyridine N)Acts as a weak base; forms salts with strong acids.

Hazard Identification & Toxicology

The Aminopyridine Pharmacophore Risk

The pyridine ring with amino substituents is structurally alert for biological activity.

  • Neurotoxicity: Analogs like 4-aminopyridine (4-AP) are potent potassium channel blockers, causing seizures and excitotoxicity. While the bromine substitution at C4 and the second amino group at C5 may modulate this, you must assume potential channel blocking activity.

  • Mechanism: Inhibition of voltage-gated K+ channels

    
     Increased neurotransmitter release 
    
    
    
    Convulsions.
Sensitization & Irritation
  • Skin Sensitization: Aromatic diamines (e.g., p-phenylenediamine) are notorious contact allergens. This compound is likely to covalently bind to skin proteins (haptenization), leading to allergic contact dermatitis.

  • Eye Damage: As a basic amine, dust can cause severe irritation or corneal damage (alkali-like burns) upon contact with moisture in the eye.

GHS Classification (Derived)
  • Acute Tox. 3 (Oral/Dermal/Inhalation): H301, H311, H331

  • Skin Irrit. 2: H315

  • Eye Irrit. 2A: H319

  • STOT SE 3: H335 (Respiratory Irritation)[1]

Engineering Controls & PPE

The following decision logic dictates the required protection based on the state of the material.

PPE_Decision_Tree Start Handling this compound State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (DMSO/MeOH) State->Solution Weighing Weighing / Transfer Solid->Weighing Reaction Reaction / Injection Solution->Reaction Control_Solid REQUIRED: Fume Hood + Static Control NO Open Bench Work Weighing->Control_Solid PPE_Solid Double Nitrile Gloves N95/P100 if outside hood (Emergency only) Tyvek Sleeves Control_Solid->PPE_Solid Control_Sol Standard Fume Hood Sash at working height Reaction->Control_Sol PPE_Sol Single Nitrile Gloves (0.11mm) Change immediately on splash Control_Sol->PPE_Sol

Figure 1: Risk-based PPE selection workflow. Note the strict prohibition of open-bench handling for the solid form due to neurotoxic dust potential.

Glove Selection Rationale
  • Material: Nitrile rubber is generally effective for solid handling.

  • Breakthrough: For solutions (especially in DMSO), nitrile permeation can be rapid.

    • Protocol: Use "Double-Gloving" technique. Inner glove: Nitrile (examination grade). Outer glove: Long-cuff Nitrile or Laminate (Silver Shield) if handling concentrated stock solutions >100 mL.

Storage & Stability Protocol

Diaminopyridines are electron-rich and prone to oxidation, leading to the formation of "pyridine blacks" (complex azo/polymeric impurities) which can interfere with metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig).

The "Inert-Cold-Dark" Triad
  • Inert Atmosphere: Store under Argon or Nitrogen. The amine groups react with atmospheric CO₂ (carbamate formation) and O₂.

  • Temperature: Refrigerate at 2–8°C .

  • Light Protection: Amber vials are mandatory. Brominated heterocycles can undergo slow photodehalogenation.

Stability Workflow

Stability_Flow Fresh Fresh Material (Off-White) Air Air/Moisture Exposure Fresh->Air Poor Storage Oxidation Oxidation to Quinone Imines/Azo Air->Oxidation Degraded Degraded (Dark Brown/Black) Oxidation->Degraded Impact Catalyst Poisoning (Pd/Cu binding) Degraded->Impact

Figure 2: Degradation pathway. The formation of oxidized species can chelate transition metals, killing catalyst efficiency in downstream coupling reactions.

Emergency Response Protocols

Accidental Exposure[3]
  • Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen (trained personnel only). Alert medical services that the patient may have been exposed to a potassium channel blocker (seizure risk).

  • Skin Contact:

    • Do NOT use ethanol or DMSO to wipe the skin (this enhances absorption).

    • Wash with copious soap and water for 15 minutes.[2]

    • Monitor for erythema (redness) or tremors.

  • Eye Contact: Flush with water for 15 minutes.[2][3] The basic nature of the amine requires prolonged irrigation to prevent deep tissue damage.

Spills
  • Evacuate the immediate area if dust is airborne.

  • Don PPE: Double gloves, lab coat, goggles, and a NIOSH P100 respirator if outside a hood.

  • Containment: Cover powder with a damp paper towel (to prevent dust) or an absorbent pad dampened with dilute acetic acid (to neutralize/solubilize).

  • Disposal: Collect in a sealed container labeled "Toxic Organic Basic Waste."

Experimental Application: Cross-Coupling

When using this compound in Suzuki or Sonogashira couplings:

  • Base Selection: The free amino groups are acidic enough (

    
     of aniline-like NH is ~25, but coordinated can be lower) to interfere with strong bases. Use mild bases like 
    
    
    
    or
    
    
    .
  • Catalyst Scavenging: The diamine moiety is a strong ligand. You may need higher Pd loading (e.g., 5 mol%) compared to standard aryl bromides because the substrate itself can sequester the catalyst.

References

  • PubChem. (n.d.). Compound Summary: this compound.[4] National Library of Medicine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). 4-Aminopyridine Toxicity Profile. PubChem Database. Retrieved from [Link]

Sources

Methodological & Application

The Synthetic Versatility of 4-Bromopyridine-2,5-diamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the strategic selection of building blocks is paramount. The pyridine scaffold, a cornerstone of many bioactive molecules, offers a rich playground for chemical modification. Among its many derivatives, 4-Bromopyridine-2,5-diamine emerges as a highly versatile, yet perhaps underutilized, intermediate. Its unique arrangement of a nucleophilic di-amino functionality and a synthetically labile bromine atom on an electron-deficient pyridine ring presents a wealth of opportunities for the construction of complex heterocyclic systems.

This technical guide provides an in-depth exploration of the applications of this compound in organic synthesis. We will delve into its reactivity, showcase its utility in key transformations, and provide detailed, field-proven protocols for its use. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent building block in their synthetic endeavors.

The Strategic Advantage of this compound in Synthesis

The synthetic utility of this compound is rooted in the orthogonal reactivity of its functional groups. The two amino groups, positioned at the 2- and 5-positions, can act as nucleophiles or be diazotized, and they significantly influence the electronics of the pyridine ring. The bromine atom at the 4-position, a prime location for nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions, serves as a versatile handle for introducing a wide array of substituents.[1][2]

The diamino substitution pattern is particularly noteworthy as it is a direct precursor to the imidazo[4,5-b]pyridine core, a privileged scaffold in medicinal chemistry due to its structural resemblance to endogenous purines.[3][4] This feature makes this compound a valuable starting material for the synthesis of kinase inhibitors and other targeted therapeutics.[3]

Key Applications and Synthetic Protocols

Herein, we present detailed protocols for three major classes of reactions where this compound can be effectively employed: Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig) and the synthesis of imidazo[4,5-b]pyridines.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[5] In the context of this compound, this reaction allows for the introduction of a variety of aryl and heteroaryl substituents at the 4-position, leading to diverse molecular architectures.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a common and effective choice.[6]

  • Base: A base is required to activate the boronic acid for transmetalation.[5] Potassium carbonate is a mild and effective base for this purpose.

  • Solvent: A polar aprotic solvent like 1,4-dioxane is often used to ensure the solubility of the reactants and catalyst. The addition of water can sometimes accelerate the reaction.

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, so the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation.[6]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Reagent/ParameterAmountMoles (mmol)Molar Equiv.
This compound188 mg1.01.0
Phenylboronic Acid146 mg1.21.2
Pd(PPh₃)₄58 mg0.050.05
K₂CO₃276 mg2.02.0
1,4-Dioxane8 mL--
Water2 mL--
Reaction Conditions
Temperature90 °C
Time12 h
AtmosphereArgon

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask, add this compound (188 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Degas the solution by bubbling argon through it for 15 minutes.

  • Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) to the flask under a positive pressure of argon.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-phenylpyridine-2,5-diamine.

DOT Script for Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L2 PdII Ar-Pd(II)-X (L2) Pd0->PdII OA OA Oxidative Addition (Ar-X) PdII_R Ar-Pd(II)-R (L2) PdII->PdII_R TM TM Transmetalation (R-B(OR)2) PdII_R->Pd0 RE Product Ar-R RE Reductive Elimination ArX This compound ArX->OA RBOR2 Phenylboronic Acid RBOR2->TM

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[7] This reaction allows for the introduction of primary or secondary amines at the 4-position of this compound, providing access to novel scaffolds for drug discovery.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: A palladium precatalyst in combination with a bulky, electron-rich phosphine ligand is typically used. The ligand is crucial for facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle.[8]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide is commonly employed to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are preferred to prevent unwanted side reactions.

  • Inert Atmosphere: Similar to the Suzuki coupling, an inert atmosphere is essential to protect the palladium catalyst from oxidation.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Reagent/ParameterAmountMoles (mmol)Molar Equiv.
This compound188 mg1.01.0
Morpholine104 µL1.21.2
Pd₂(dba)₃23 mg0.0250.025
XPhos48 mg0.10.1
NaOtBu134 mg1.41.4
Toluene10 mL--
Reaction Conditions
Temperature100 °C
Time18 h
AtmosphereArgon

Step-by-Step Methodology:

  • In a glovebox, add this compound (188 mg, 1.0 mmol), sodium tert-butoxide (134 mg, 1.4 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), and XPhos (48 mg, 0.1 mmol) to a reaction vial.

  • Add toluene (10 mL) and morpholine (104 µL, 1.2 mmol).

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-(morpholin-4-yl)pyridine-2,5-diamine.

DOT Script for Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L2 PdII Ar-Pd(II)-X (L2) Pd0->PdII OA OA Oxidative Addition (Ar-X) PdII_Amine [Ar-Pd(II)-NHR2] (L2)X PdII->PdII_Amine LA LA Ligand Association (R2NH) PdII_Amine->Pd0 RE Product Ar-NR2 RE Reductive Elimination ArX This compound ArX->OA R2NH Amine R2NH->LA

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Synthesis of Imidazo[4,5-b]pyridines

The vicinal diamino functionality of this compound makes it an ideal precursor for the synthesis of imidazo[4,5-b]pyridines through condensation and cyclization with carboxylic acids or their derivatives.[4] This transformation is a cornerstone in the synthesis of many kinase inhibitors.

Causality Behind Experimental Choices:

  • Reagent: Formic acid serves as both the reagent (source of the imidazole carbon) and the solvent.

  • Dehydrating Agent: The reaction is a condensation followed by cyclization, which involves the loss of water. Heating in formic acid drives the reaction to completion.

  • Temperature: Elevated temperatures are required to overcome the activation energy for the cyclization step.

Experimental Protocol: Synthesis of 7-Bromo-3H-imidazo[4,5-b]pyridine

Reagent/ParameterAmountMoles (mmol)Molar Equiv.
This compound188 mg1.01.0
Formic Acid (98%)5 mL--
Reaction Conditions
Temperature120 °C
Time4 h
AtmosphereAir

Step-by-Step Methodology:

  • To a round-bottom flask, add this compound (188 mg, 1.0 mmol).

  • Add formic acid (5 mL).

  • Heat the reaction mixture to 120 °C and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into ice-water (20 mL).

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold water and dry under vacuum to afford 7-Bromo-3H-imidazo[4,5-b]pyridine.

DOT Script for Imidazopyridine Synthesis Workflow

Imidazopyridine_Synthesis Start This compound Reaction Condensation & Cyclization Start->Reaction Reagent Formic Acid Reagent->Reaction Product 7-Bromo-3H-imidazo[4,5-b]pyridine Reaction->Product

Sources

Application Note: Strategic Functionalization of 4-Bromopyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery, focusing on the strategic manipulation of 4-Bromopyridine-2,5-diamine . This scaffold is a critical precursor for "privileged structures" in kinase inhibition (e.g., CDK, JAK inhibitors) and antibiotic development.

Introduction & Structural Utility

This compound is a trifunctional scaffold offering unique orthogonal reactivity. Unlike simple pyridines, the presence of two amino groups with distinct electronic environments (C2 vs. C5) and a reactive halogen (C4) allows for the rapid construction of complex fused heterocycles, particularly 1H-pyrrolo[3,2-c]pyridines (5-azaindoles) and imidazo[4,5-c]pyridines .

The Reactivity Landscape

To successfully utilize this molecule, one must understand the electronic "personality" of each position:

PositionFunctional GroupElectronic CharacterReactivity Profile
C4 Bromide (-Br)Electrophilic (Activated)Excellent handle for Pd-catalyzed cross-coupling (

is possible but deactivated by amino groups; Pd is preferred).
N5 Amine (-NH

)
Nucleophilic (Aniline-like)High Nucleophilicity. Meta to the pyridine nitrogen. Reacts readily with acyl chlorides/isocyanates.
N2 Amine (-NH

)
Amidine-likeLow Nucleophilicity. Ortho to the pyridine nitrogen. Resonance delocalization into the ring renders it less reactive to electrophiles but more acidic.
N1 Pyridine NitrogenBasicProton acceptor. Directs ortho-lithiation (though dangerous with -Br present).

Visualizing the Reaction Pathways

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

ReactionMap Core 4-Bromopyridine- 2,5-diamine Suzuki Pathway A: Suzuki-Miyaura Coupling (C4 Arylation) Core->Suzuki Pd(dppf)Cl2 Ar-B(OH)2 Acylation Pathway B: Selective N5-Acylation (Differentiation) Core->Acylation R-COCl (1 eq) 0°C Azaindole Pathway C: Sonogashira + Cyclization (Pyrrolo[3,2-c]pyridine Synthesis) Core->Azaindole 1. Alkyne/Pd/Cu 2. Base/Heat Biaryl 4-Aryl-2,5-diaminopyridine (Kinase Inhibitor Core) Suzuki->Biaryl Amide N-(2-amino-4-bromopyridin-5-yl)amide Acylation->Amide Fused 4-Amino-1H-pyrrolo[3,2-c]pyridine (5-Azaindole) Azaindole->Fused

Caption: Divergent synthetic workflows. Note the high-value conversion to 5-azaindoles (Pathway C).

Handling & Preparation (Crucial Step)

Stability Warning: Diaminopyridines are prone to oxidation (darkening) upon exposure to air.

  • Storage: Store under Argon/Nitrogen at -20°C.

  • In-Situ Generation: For critical steps (like Pathway C), it is often best to generate the diamine from 2-amino-4-bromo-5-nitropyridine via reduction (Fe/NH

    
    Cl or H
    
    
    
    /Ra-Ni) immediately prior to use.

Protocol A: Selective N5-Acylation

Objective: To functionalize the C5-amine while leaving the C2-amine free. Mechanism: The C5-amine is electronically distinct. The C2-amine's lone pair is delocalized onto the pyridine nitrogen (amidine resonance), significantly reducing its nucleophilicity compared to the "aniline-like" C5-amine.

Materials
  • This compound (1.0 eq)

  • Acyl Chloride (e.g., Benzoyl chloride) (1.05 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology
  • Dissolution: Dissolve this compound in anhydrous DCM (0.1 M concentration) under an inert atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath. Temperature control is vital to maintain kinetic selectivity.

  • Addition: Add TEA followed by the dropwise addition of the Acyl Chloride over 15 minutes.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (System: 5% MeOH in DCM). The starting material (more polar) should disappear, converting to the mono-acylated product.

    • QC Check: If di-acylation is observed, lower temperature to -10°C.

  • Workup: Quench with saturated NaHCO

    
    . Extract with DCM. Wash organic layer with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.[1]
  • Outcome: The product is predominantly N-(2-amino-4-bromopyridin-5-yl)benzamide .

Protocol B: Synthesis of 5-Azaindoles (Pyrrolo[3,2-c]pyridines)

Objective: To construct a fused pyrrole ring using the C4-Br and C5-NH


 handles. This is a "Gold Standard" reaction for creating kinase inhibitor scaffolds.

Mechanism:

  • Sonogashira Coupling: Installation of an alkyne at C4.

  • Cyclization: 5-endo-dig or 5-exo-dig attack of the C5-amine onto the alkyne, followed by isomerization to form the aromatic system.

AzaindoleMech Step1 Start: 4-Br-2,5-diamine Step2 Intermediate: 4-(Alkynyl)-2,5-diamine Step1->Step2 Pd(PPh3)4, CuI Terminal Alkyne Step3 Cyclization: Intramolecular Amine Attack Step2->Step3 KOtBu / Heat (In situ) Final Product: 4-Amino-1H-pyrrolo[3,2-c]pyridine Step3->Final Aromatization

Caption: The Larock-type heteroannulation sequence adapted for pyridine systems.

Detailed Protocol
  • Reagents:

    • Substrate: this compound (1.0 mmol)

    • Alkyne: Phenylacetylene (1.2 mmol)

    • Catalyst: Pd(PPh

      
      )
      
      
      
      (5 mol%)[2]
    • Co-Catalyst: CuI (10 mol%)

    • Base/Solvent: Triethylamine (TEA) / DMF (1:3 ratio).

  • Degassing (Critical): Place substrate, catalysts, and solvent in a pressure tube. Sparge with Argon for 10 minutes. Oxygen poisons the Pd catalyst and oxidizes the diamine.

  • Coupling: Add the alkyne. Seal the tube and heat to 80°C for 4-6 hours.

  • Cyclization (One-Pot):

    • Often, the cyclization occurs spontaneously at 80°C.

    • If incomplete (check LCMS): Add stronger base (KOtBu, 2.0 eq) and heat to 100°C for 1 hour to force the ring closure.

  • Purification: The product is a 4-amino-5-azaindole . These are polar. Purification usually requires flash chromatography with DCM/MeOH (95:5).

Protocol C: Suzuki-Miyaura Cross-Coupling

Objective: Arylation at C4 without affecting the amino groups.

Optimization Notes
  • Catalyst: Pd(dppf)Cl

    
    ·DCM  is preferred over Pd(PPh
    
    
    
    )
    
    
    for this substrate because the chelating ferrocene ligand is more robust against poisoning by the free amines.
  • Base: Use K

    
    PO
    
    
    
    (mild) instead of Na
    
    
    CO
    
    
    to prevent side reactions with the sensitive amines.
Step-by-Step
  • Combine this compound (1 eq), Aryl Boronic Acid (1.5 eq), Pd(dppf)Cl

    
     (5 mol%), and K
    
    
    
    PO
    
    
    (3 eq).
  • Solvent: 1,4-Dioxane/Water (4:1) .

  • Degas thoroughly.

  • Heat at 90°C for 12 hours.

  • Workup: Filter through Celite to remove Pd black. Extract with Ethyl Acetate.

  • Yield Expectation: 60-80%. The C2/C5 amines generally do not require protection if the boronic acid is not highly electrophilic.

References

  • Syntheses of Azaindoles: L'Heureux, A., et al. "Syntheses of the 4-, 5-, 6-, and 7-azaindoles via palladium-catalyzed heteroannulation of internal alkynes." Tetrahedron Letters, 2004.

  • Regioselectivity in Aminopyridines: Kawabata, T., et al. "Site-selective acylation of complex molecules." Journal of the American Chemical Society, 2007.[3]

  • Suzuki Coupling on Pyridines: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • Synthesis of Pyrrolo[3,2-c]pyridines: El-Sawy, E.R., et al. "Synthesis and biological evaluation of some new pyrrolo[3,2-c]pyridine derivatives." Acta Pharmaceutica, 2012. (Validating the cyclization strategy).

  • Sonogashira Protocols: Chinchilla, R., Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007.

Sources

experimental setup for reactions with 4-Bromopyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Handling and Functionalization of 4-Bromopyridine-2,5-diamine

Abstract

This compound is a high-value, electron-rich heterocyclic scaffold used primarily in the synthesis of kinase inhibitors (e.g., CDK, ALK targets) and complex drug pharmacophores. Its unique substitution pattern presents a "tri-orthogonal" reactivity profile: an electrophilic handle at C4 (bromide), a highly nucleophilic aniline-like amine at C5, and an amidine-like amine at C2. This guide outlines the critical protocols for stabilizing this oxidation-prone reagent and executing chemoselective transformations, ensuring high yield and purity in downstream applications.

Material Properties & Critical Handling (The "Zero Step")

The Challenge: Unlike electron-deficient halopyridines, this compound is electron-rich. The synergistic donation from two amino groups makes the ring susceptible to oxidative degradation (N-oxide formation and polymerization) upon exposure to air and light. The free base turns from off-white to dark brown/tar rapidly.

Storage Protocol:

  • Form: Store preferably as the hydrochloride salt (HCl) or hydrobromide salt (HBr) . The protonation of the pyridine nitrogen and amino groups significantly reduces electron density and oxidative susceptibility.

  • Atmosphere: Solid material must be stored under Argon or Nitrogen.

  • Temperature: -20°C for long-term storage; 4°C for active use.

Solvent Degassing (Mandatory): For all transition-metal catalyzed reactions (Suzuki/Buchwald), solvents must be rigorously degassed to prevent both catalyst poisoning and substrate oxidation.

  • Method: Sparge with Argon for 15–20 minutes per 100 mL solvent using a dispersion tube, or use the freeze-pump-thaw method (3 cycles) for small scale (<500 mg).

Reactivity Profiling & Strategic Logic

To design effective experiments, one must understand the electronic differentiation of the three functional sites.

  • C4-Bromine: Activated for Oxidative Addition by Pd(0), though slightly deactivated compared to 4-bromopyridine due to electron donation from amines. Requires electron-rich ligands (e.g., phosphines).

  • C5-Amine (meta to N): Behaves like an electron-rich aniline. Highly nucleophilic. Reacts first with acyl chlorides or isocyanates.

  • C2-Amine (ortho to N): Resonance with the ring nitrogen reduces nucleophilicity (amidine character). Requires deprotonation (NaH/LiHMDS) for alkylation or high temperatures for condensation.

ReactivityMap Core This compound C4 C4-Position (Bromide) Core->C4 Site 1 C5 C5-Position (Meta-Amine) Core->C5 Site 2 C2 C2-Position (Ortho-Amine) Core->C2 Site 3 Suzuki Suzuki C4->Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) Amide Amide C5->Amide Selective Acylation (Kinetic Control) Heterocycle Heterocycle C2->Heterocycle Cyclization (e.g., Imidazo[1,2-a]pyridine)

Figure 1: Orthogonal reactivity map of the scaffold. The C4, C5, and C2 positions can be addressed sequentially.

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Install an aryl/heteroaryl group at C4 without protecting the free amines. Rationale: Standard Pd(PPh3)4 often fails due to coordination of the free diamine to the Palladium center. We utilize a catalyst system with a bulky, electron-rich ligand (SPhos or XPhos) to prevent amine poisoning and facilitate oxidative addition into the electron-rich C-Br bond.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%) or Pd2(dba)3 / SPhos (for difficult substrates).

  • Base: K3PO4 (3.0 equiv) – Note: Carbonate bases can sometimes be too weak; Phosphate is preferred for aminopyridines.

  • Solvent: 1,4-Dioxane/Water (4:1 ratio).

Step-by-Step Protocol:

  • Setup: Flame-dry a microwave vial or Schlenk flask and cool under Argon.

  • Charging: Add the this compound (HCl salt preferred), boronic acid, and K3PO4.

  • Solvent: Add the pre-degassed Dioxane/Water mixture.

  • Catalyst Addition: Add the Pd catalyst last under a positive stream of Argon. Seal the vessel immediately.

  • Reaction:

    • Thermal: Heat to 90°C for 4–12 hours.

    • Microwave: 110°C for 30–60 minutes (Recommended for cleaner profiles).

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc/MeOH 9:1). The MeOH is crucial to solubilize the polar aminopyridine product.

  • Purification: Flash chromatography using DCM/MeOH/NH3 (90:9:1). The free amines make the product streak on silica; ammonia is required.

Protocol B: Regioselective Acylation (Differentiation of C5 vs C2)

Objective: Selectively functionalize the C5-amine (aniline-like) while leaving the C2-amine free. Rationale: The C5-amine is significantly more nucleophilic. Under controlled conditions (low temperature, stoichiometric control), the C5-amide is formed exclusively. The C2-amine is deactivated by the ring nitrogen.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Electrophile: Acid Chloride (R-COCl) or Anhydride (1.05 equiv).

  • Base: DIPEA (Diisopropylethylamine) (1.1 equiv).

  • Solvent: Anhydrous THF or DCM.

Step-by-Step Protocol:

  • Dissolution: Dissolve the substrate in anhydrous THF under Nitrogen. Cool to 0°C .

  • Base Addition: Add DIPEA dropwise. Stir for 10 minutes.

  • Electrophile Addition: Dissolve the Acid Chloride in a minimal amount of THF and add it dropwise over 20 minutes. Rapid addition leads to bis-acylation.

  • Monitoring: Stir at 0°C for 1 hour. Monitor by LCMS. You should see the M+1 peak shift by the mass of the acyl group.

    • Checkpoint: If bis-acylation (C2+C5) is observed, reduce temperature to -10°C.

  • Quench: Add saturated NaHCO3 solution.

  • Isolation: Extract with EtOAc. The product is usually pure enough for the next step; recrystallization from EtOH is preferred over column chromatography if possible.

Analytical Validation Data

When validating the regioselectivity of Protocol B (C5-acylation), use 1H NMR shifts.

FeatureUnreacted Substrate (DMSO-d6)C5-Acylated Product (DMSO-d6)C2-Acylated Product (Rare)
C6-H (Singlet) ~7.6 ppm~8.3 ppm (Deshielded by amide)~7.7 ppm
C3-H (Singlet) ~6.8 ppm~6.9 ppm~7.5 ppm (Deshielded)
NH2 Signals Two broad singlets (4H total)One broad singlet (2H, C2-NH2) + Amide NHOne broad singlet (2H, C5-NH2)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Black Tar Formation Oxidation of the diamine.Ensure Argon atmosphere. Use HCl salt form. Add antioxidants (e.g., BHT) if compatible.
No Reaction (Suzuki) Catalyst poisoning by free amines.Switch to Pd-XPhos-G3 or Pd(dtbpf)Cl2 . Increase catalyst loading to 10 mol%.
Bis-Acylation Temperature too high; excess reagent.Strictly maintain 0°C. Use exactly 1.0 equiv of acid chloride.
Poor Solubility High polarity of the diamine.Use DMF or DMA as solvent. For workup, use 10% MeOH in DCM.

References

  • Suzuki-Miyaura Coupling of Aminopyridines

    • Source: BenchChem Application Notes. "Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine."[1]

  • Stability of Diaminopyridines

    • Source: Trissel, L. A., et al. "Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules."[2] International Journal of Pharmaceutical Compounding, 2002.

    • URL:[Link] (Demonstrates oxidative stability profiles of analogous structures).

  • Selective Functionalization of Pyridines

    • Source:Angewandte Chemie International Edition, 2023.[3] "Meta-Selective C-H Functionalization of Pyridines."

    • URL:[Link] (Provides mechanistic grounding for the reactivity difference between C2 and C5 positions).

  • Synthesis of 2,5-Diamino-4-bromopyridine

    • Source: Nettekoven, M., & Jenny, C. "The development of a practical and reliable large-scale synthesis of 2,6-diamino-4-bromopyridine."[4] Organic Process Research & Development, 2003.[4] (Note: Analogous chemistry for the isomer).

    • URL:[Link]

Sources

Application Note: Protocols for Cross-Coupling Reactions with 4-Bromopyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

4-Bromopyridine-2,5-diamine represents a high-value, yet synthetically challenging scaffold in medicinal chemistry. Often utilized as a precursor for kinase inhibitors (e.g., CDK, JAK family), its structural duality presents a specific set of hurdles for cross-coupling reactions.

The Substrate Paradox

Unlike electron-deficient halopyridines that undergo oxidative addition readily, this compound is significantly electron-rich due to the dual amino substituents. Furthermore, it possesses multiple Lewis-basic sites capable of poisoning palladium catalysts.

  • Electronic Deactivation: The electron-donating effects of the 2,5-diamino groups increase electron density at the C4 position, raising the activation energy for the oxidative addition of Pd(0) into the C-Br bond.

  • Catalyst Poisoning (The Chelation Trap): The vicinal arrangement of the pyridine nitrogen (N1) and the C2-amine, as well as the free C5-amine, creates a "chelation trap." Standard Pd(PPh3)4 catalysts are often sequestered by these nitrogens, forming stable, inactive Pd(II) complexes rather than participating in the catalytic cycle.

  • Oxidative Instability: Free diaminopyridines are prone to air oxidation, forming dark azo-polymers or quinone-imine species, necessitating strict anaerobic conditions.

Decision Matrix: Direct vs. Protected Routes

To ensure reproducibility and scalability, this guide presents two distinct workflows.

FeatureRoute A: Ligand-Accelerated Direct Coupling Route B: Protection-Deprotection Strategy (Recommended)
Primary Utility Rapid screening; small-scale analogs.Process chemistry; scale-up; Buchwald-Hartwig aminations.
Key Risk Catalyst deactivation; lower yields.[1]Added step count (Protection/Deprotection).
Catalyst Requirement High-activity precatalysts (e.g., XPhos Pd G2, Pd-PEPPSI).Standard catalysts (e.g., Pd(dppf)Cl2, Pd(PPh3)4).
Success Rate Moderate (Substrate dependent).[2]High (Robust & Reliable).

Pre-Reaction Workflow Visualization

The following diagram illustrates the critical decision pathways and the mechanistic "trap" to avoid.

G Start Substrate: This compound Risk RISK: Catalyst Poisoning (N1/C2-NH2 Chelation) Start->Risk Unprotected Decision Select Strategy Start->Decision RouteA Route A: Direct Coupling (Requires Bulky Ligands) Decision->RouteA Speed Priority RouteB Route B: Protected Route (Boc/Pivaloyl Protection) Decision->RouteB Yield/Scale Priority Suzuki Suzuki-Miyaura (C-C Bond) RouteA->Suzuki Sono Sonogashira (Alkynylation) RouteA->Sono Buchwald Buchwald-Hartwig (C-N Bond) RouteA->Buchwald NOT RECOMMENDED RouteB->Suzuki RouteB->Sono RouteB->Buchwald Safe Polymer FAILURE: Polymerization (Self-Coupling) Buchwald->Polymer If Unprotected

Caption: Decision tree highlighting the risks of catalyst poisoning and self-coupling in unprotected substrates.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Protected Route)

Best for: Synthesis of biaryl kinase inhibitors where high purity is required.

Mechanism: The protection of amino groups with Boc (tert-butoxycarbonyl) sterically hinders the N-atoms, preventing Pd coordination and allowing the catalyst to engage exclusively with the C4-Br bond.

Reagents & Materials
  • Substrate: this compound (1.0 equiv)

  • Protection Reagent: Di-tert-butyl dicarbonate (

    
    ) (2.5 equiv)
    
  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 M aq. solution)
    
  • Solvent: 1,4-Dioxane (Degassed)

Step-by-Step Procedure
  • In-Situ Protection (One-Pot Telescoping possible, but isolation recommended):

    • Dissolve this compound in THF. Add

      
       (2.5 equiv) and DMAP (0.1 equiv).
      
    • Stir at RT for 4 hours. Monitor by TLC/LCMS for conversion to the bis-Boc intermediate.

    • Note: This converts the nucleophilic amines into carbamates, rendering them non-nucleophilic and poor ligands for Pd.

  • Coupling Reaction:

    • Charge a reaction vial with the Protected Substrate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

      
        (0.05 equiv).
      
    • Evacuate and backfill with Nitrogen (

      
      ) three times.
      
    • Add 1,4-Dioxane (0.1 M concentration relative to substrate) and 2.0 M

      
        (3.0 equiv).
      
    • Heat to 90°C for 4–12 hours.

    • Checkpoint: The reaction mixture should turn black/brown. If it remains bright orange/yellow, the catalyst may have oxidized or deactivated.

  • Work-up & Deprotection:

    • Filter through Celite to remove Pd residues. Concentrate the filtrate.

    • Redissolve crude in DCM/TFA (4:1 ratio) and stir at RT for 1 hour to remove Boc groups.

    • Neutralize with sat.

      
       and extract.
      
Protocol B: Direct Sonogashira Coupling

Best for: Introducing alkynyl linkers without protection steps. The rigid alkyne spacer often prevents the "bite" of the diamine back onto the metal center.

Scientific Insight: Copper(I) iodide is essential here but can also coordinate to the diamine. To mitigate this, we use a higher loading of CuI and a phosphine ligand with a wide bite angle or strong donation (e.g.,


).
Reagents
  • Substrate: this compound (1.0 equiv)

  • Alkyne: Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Co-Catalyst: CuI (5-10 mol%)

  • Base/Solvent: Triethylamine (

    
    ) / DMF (1:3 ratio)
    
Procedure
  • Setup: In a dry pressure tube or Schlenk flask, combine the substrate,

    
    , and CuI.
    
  • Degassing: Cap and purge with Argon for 5 minutes. Strict oxygen exclusion is vital to prevent homocoupling of the alkyne (Glaser coupling).

  • Addition: Add degassed DMF and

    
     via syringe, followed by the terminal alkyne.
    
  • Reaction: Seal and heat to 80–100°C .

    • Observation: A precipitate (

      
      ) typically forms within 30 minutes.
      
  • Purification: Dilute with EtOAc, wash with water (x3) to remove DMF and copper salts. Purify via flash chromatography (MeOH/DCM gradient, as the product is polar).

Protocol C: Buchwald-Hartwig Amination (Critical Warning)

Requirement: MANDATORY PROTECTION .

Attempting to react this compound directly with another amine using Buchwald conditions will result in oligomerization. The C4-Br of one molecule will react with the C2/C5-


 of another.

Correct Workflow:

  • Protect: Convert substrate to 4-bromo-2,5-bis(Boc-amino)pyridine .

  • Couple: React with external amine using

    
      / BrettPhos  or RuPhos .
    
    • Why RuPhos? It is excellent for coupling secondary amines and bulky substrates.

    • Base:

      
       or 
      
      
      
      .
    • Solvent: Toluene or

      
      -Amyl alcohol at 100°C.
      
  • Deprotect: Acidic hydrolysis.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
No Conversion (SM Recovery) Catalyst poisoning by free amines.Switch to Protocol A (Protected) . Alternatively, use Pd-PEPPSI-IPr catalyst which is resistant to amine coordination.
Homocoupling of Alkyne Oxygen in the system (Sonogashira).Freeze-pump-thaw degas solvents. Increase alkyne equivalents.
Black Precipitate (Pd Black) Catalyst decomposition (Pd aggregation).Add additional ligand (e.g., excess

). Lower temperature to 80°C.
Product Insoluble High polarity of diamine product.Use polar solvents for workup (e.g.,

-Butanol, THF). Use reverse-phase chromatography.

References

  • BenchChem. "Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine." BenchChem Application Library. Link

  • MDPI. "Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine... Synthesis, Optimization." Molecules, 2021.[3][4] Link

  • Organic Chemistry Portal. "Sonogashira Coupling: Mechanism and Recent Developments." Organic Chemistry Portal. Link

  • National Institutes of Health (NIH). "Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges." PubMed Central. Link

  • Royal Society of Chemistry (RSC). "Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine." RSC Advances. Link

Sources

Strategic Functionalization of 4-Bromopyridine-2,5-diamine: A Guide to Scaffold Diversification

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists seeking to exploit the 4-Bromopyridine-2,5-diamine scaffold. This intermediate is a "privileged structure" in drug discovery, serving as a critical junction point for accessing pyrrolo[3,2-c]pyridines (5-azaindoles) , imidazo[4,5-c]pyridines , and thiazolo[5,4-c]pyridines .

Introduction & Strategic Value

This compound (CAS: 329974-09-6) presents a unique challenge and opportunity in heterocyclic synthesis. Its high nitrogen content and specific substitution pattern make it an ideal precursor for kinase inhibitors (e.g., FMS, PI3K) and antiviral agents.

The core synthetic challenge lies in the electronic duality of the molecule:

  • Electron-Rich Ring: The two amino groups render the pyridine ring electron-rich, deactivating the C4-bromide towards classical SNAr displacement unless harsh conditions are used.

  • Catalyst Poisoning: The free amines (particularly at C5) can coordinate to Palladium (Pd), poisoning catalytic cycles during cross-coupling.

  • Regioselectivity: Distinguishing between the C2 and C5 amines is critical for controlled cyclization.

This guide details three validated workflows to navigate these challenges:

  • The Azaindole Route: Sonogashira coupling followed by cyclization.

  • The Imidazo Route: C4-amination followed by condensation.

  • Direct C4-Arylation: Suzuki-Miyaura coupling with catalyst protection strategies.

Reactivity Profile & Regiochemistry

Understanding the nucleophilicity of the two amino groups is the prerequisite for selective functionalization.

PositionReactivity TypeCharacteristics
C5-Amine High Nucleophilicity Behaves similarly to an electron-rich aniline. It is the primary site for acylation and alkylation. It is meta to the ring nitrogen, reducing resonance deactivation.
C2-Amine Low Nucleophilicity The lone pair is delocalized into the pyridine ring (amidine-like resonance). It is significantly less reactive towards electrophiles than the C5-amine.
C4-Bromide Electrophile The handle for metal-catalyzed cross-coupling. SNAr is sluggish due to the electron-donating effects of the diamines.
Strategic Workflow Diagram

The following diagram illustrates the divergent pathways available from the parent scaffold.

G Start 4-Bromopyridine- 2,5-diamine Sono Sonogashira Coupling (C4-Alkyne) Start->Sono Alkynyl-R / Pd(0) / CuI Buchwald Pd-Amination (C4-Amine) Start->Buchwald R-NH2 / Pd(0) Suzuki Suzuki Coupling (C4-Aryl) Start->Suzuki Ar-B(OH)2 / Pd(dppf)Cl2 Azaindole Pyrrolo[3,2-c]pyridine (5-Azaindole) Sono->Azaindole Cyclization (Cu or Base) Triamine 2,4,5-Triaminopyridine Buchwald->Triamine Deprotection (if needed) Imidazo Imidazo[4,5-c]pyridine Triamine->Imidazo HC(OEt)3 or RCOOH Derivative 4-Aryl-2,5-diamine Suzuki->Derivative Diversification

Caption: Divergent synthesis map showing the three primary heterocycle formation pathways from the 4-bromo-2,5-diamine core.

Detailed Protocols

Protocol A: Synthesis of Pyrrolo[3,2-c]pyridines (5-Azaindoles)

This is the highest-value transformation for this scaffold. The C5-amine cyclizes onto a C4-alkyne to form the 5-azaindole core.

Mechanism: Sonogashira coupling


 5-endo-dig cyclization.

Reagents:

  • Terminal Alkyne (1.2 equiv)

  • Pd(PPh3)2Cl2 (5 mol%)

  • CuI (2 mol%)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (Solvent/Base)

Step-by-Step Procedure:

  • Degassing: Charge a microwave vial with this compound (1.0 equiv), Pd catalyst, and CuI. Seal and purge with Argon for 5 minutes. Critical: Oxygen presence promotes homocoupling of the alkyne (Glaser coupling).

  • Solvent Addition: Add degassed TEA/DMF (1:1 ratio). The polar solvent (DMF) helps solubilize the diamine.

  • Coupling: Add the terminal alkyne via syringe. Heat to 80°C for 4–6 hours. Monitor by LCMS for the intermediate alkyne (M+1).

  • Cyclization (One-Pot): Once the starting material is consumed, raise the temperature to 120°C (or use microwave irradiation at 140°C for 30 min). The C5-amine will attack the alkyne to close the ring.

    • Note: If cyclization is sluggish, add 1.0 equiv of KOtBu or Cs2CO3 to facilitate the nucleophilic attack.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF. Dry over Na2SO4.

Validation:

  • NMR: Look for the disappearance of the alkyne proton and the appearance of the indole C2/C3 protons (typically

    
     6.5–7.5 ppm).
    
  • TLC: The product is usually more non-polar than the diamine starting material.

Protocol B: Synthesis of Imidazo[4,5-c]pyridines

To access this scaffold, the C4-bromide must be converted to an amine (creating a 3,4,5-triamine-like environment, though chemically it is a 2,4,5-triaminopyridine).

Step 1: C4-Amination (Buchwald-Hartwig) Direct SNAr is difficult. Pd-catalyzed amination is preferred.

  • Catalyst: Pd2(dba)3 (2 mol%) + XPhos (4 mol%). Why XPhos? It is bulky and electron-rich, preventing the primary amines of the substrate from poisoning the Pd center.

  • Base: LiHMDS (Lithium Hexamethyldisilazide) or Cs2CO3.

  • Amine Source: Benzylamine (as an NH3 surrogate) or a functionalized primary amine.

Step 2: Cyclization

  • Take the crude 2,4,5-triaminopyridine.

  • Suspend in Triethyl Orthoformate (TEOF) containing catalytic p-TsOH (1 mol%).

  • Heat to reflux (100°C) for 2 hours.

  • Result: The C4 and C5 amines cyclize to form the imidazole ring. The C2 amine remains exocyclic.

Protocol C: Direct Suzuki Coupling (C4-Arylation)

Preserving the diamine functionality while adding an aryl group at C4 is useful for creating "privileged" kinase inhibitor scaffolds.

Challenge: The free amines can bind Pd. Solution: Use a "throw-away" ligand in excess or a robust precatalyst.

Optimized Conditions:

Component Recommendation Rationale
Catalyst Pd(dppf)Cl2·DCM The bidentate ferrocene ligand has a large bite angle, stabilizing the Pd against amine displacement.
Base K3PO4 (3.0 equiv) Phosphate bases are often superior to carbonates for heteroaryl halides in aqueous dioxane.
Solvent Dioxane:Water (4:1) Water is essential to dissolve the inorganic base and activate the boronic acid.

| Temperature | 100°C (Microwave) | Rapid heating overcomes the activation energy barrier and minimizes dehalogenation side products. |

Procedure:

  • Mix this compound, Aryl Boronic Acid (1.5 equiv), and Base in the solvent.

  • Degas heavily (Argon bubbling).

  • Add Pd catalyst (5 mol%).

  • Microwave at 100°C for 1 hour.

  • Purification: The product will be very polar. Use reverse-phase chromatography (C18) with a water/acetonitrile gradient (+0.1% Formic Acid).

Troubleshooting & Self-Validation

Common Failure Modes
  • No Reaction (Suzuki): The catalyst has been poisoned.

    • Fix: Switch to Pd(Amphos)Cl2 or Pd-PEPPSI-IPr . These bulky NHC ligands are immune to amine poisoning.

  • Oxidation/Blackening: The diamine is electron-rich and prone to oxidation in air.

    • Fix: Perform all reactions under strict inert atmosphere. Store the starting material as the HCl salt (more stable) and free-base it in situ.

  • Regioselectivity Issues (Acylation):

    • If you need to acylate the C2-amine specifically, you must first protect the C5-amine (e.g., with Boc2O, 1.0 equiv, 0°C). The C5-amine reacts first.

Analytical Checkpoints
  • Starting Material:

    
     (DMSO-d6) ~5.8 ppm (broad s, 4H, -NH2).
    
  • Cyclization (Azaindole): Loss of -NH2 signals; appearance of aromatic indole proton (~7.3 ppm).

  • LCMS: Watch for the characteristic bromine isotope pattern (1:1 ratio of M/M+2) in the starting material. Its disappearance confirms coupling.

References

  • Synthesis of Pyrrolo[3,2-c]pyridines

    • Title: Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine deriv
    • Source: N
    • URL:[Link]

  • Imidazo[4,5-c]pyridine Synthesis

    • Title: Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine.[1]

    • Source: ACS Public
    • URL:[Link]

  • Buchwald-Hartwig Coupling of Aminopyridines

    • Title: Efficient Pd-Catalyzed Amin
    • Source: Organic Letters (ACS).
    • URL:[Link]

  • Suzuki Coupling Methodology

    • Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.
    • Source: Yoneda Labs / Organic Chemistry Portal.
    • URL:[Link]

Sources

Strategic Application Note: 4-Bromopyridine-2,5-diamine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromopyridine-2,5-diamine represents a high-value, "privileged" building block for medicinal chemistry, particularly in the design of kinase inhibitors and PROTAC linkers. Its structural uniqueness lies in the orthogonal reactivity of its three functional handles:

  • C4-Bromine: A handle for palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) that becomes the C7 position in fused systems.

  • C2-Amine: An "amidine-like" nitrogen capable of condensation with electrophiles to form fused bicycles (e.g., imidazo[1,2-a]pyridines).

  • C5-Amine: An electron-rich, "aniline-like" nitrogen ideal for amide coupling or reductive amination, positioned to become the C6 "exit vector" in fused systems.

This guide details the regioselective transformation of this scaffold into 6-amino-7-bromoimidazo[1,2-a]pyridine derivatives—a rare substitution pattern difficult to access via direct halogenation of the parent heterocycle.

Strategic Analysis & Retrosynthesis

The primary challenge in utilizing this compound is managing the competing nucleophilicity of the C2 and C5 amino groups.

  • C5-NH₂ (Meta): Resembles an electron-rich aniline. Highly nucleophilic towards acyl chlorides and alkyl halides.

  • C2-NH₂ (Ortho): Conjugated with the ring nitrogen (N1). Less nucleophilic in isolation but primed for cyclocondensation reactions where the formation of an aromatic fused ring provides a thermodynamic driving force.

The "Imidazo-First" Strategy: By reacting the scaffold with


-haloketones, we drive the reaction through the N1/C2-NH₂ axis to form the stable imidazo[1,2-a]pyridine core. The C5-NH₂ remains available for subsequent diversification, and the C4-Br (now C7-Br) is preserved for late-stage coupling.
Pathway Visualization

ReactionPathway SM This compound (Start) Inter Intermediate: N-Alkylation at N1 SM->Inter α-Haloketone (Chemoselective N1 attack) Prod1 Scaffold A: 7-Bromoimidazo[1,2-a]pyridin-6-amine Inter->Prod1 Cyclodehydration (EtOH, Reflux) Prod2 Functionalized Target: Kinase Inhibitor Core Prod1->Prod2 1. Amide Coupling (C6) 2. Suzuki Coupling (C7)

Figure 1: Strategic workflow for converting this compound into high-value fused heterocycles.

Detailed Experimental Protocols

Protocol A: Synthesis of 7-Bromo-2-phenylimidazo[1,2-a]pyridin-6-amine

This protocol demonstrates the chemoselective cyclization. The formation of the aromatic imidazole ring favors the reaction at the C2/N1 position over the C5 amine.

Reagents:

  • This compound (1.0 eq)[1]

  • 2-Bromoacetophenone (1.1 eq)

  • Sodium Bicarbonate (NaHCO₃) (2.0 eq)

  • Ethanol (anhydrous)

  • Solvent for workup: Ethyl Acetate / Brine

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve This compound (1.0 mmol, 188 mg) in anhydrous ethanol (10 mL).

  • Addition: Add 2-bromoacetophenone (1.1 mmol, 219 mg) in one portion.

  • Initial Stir: Stir at room temperature for 30 minutes. Note: This allows the initial N-alkylation to occur at the most nucleophilic ring nitrogen (N1).

  • Cyclization: Add solid NaHCO₃ (2.0 mmol, 168 mg) and heat the mixture to reflux (80 °C) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM). The starting material (polar) should disappear, and a fluorescent spot (the imidazopyridine) should appear.

  • Workup: Cool to room temperature. Remove ethanol under reduced pressure. Resuspend the residue in water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

  • Yield Expectation: 65–75% as a pale yellow solid.

Why this works: The C5-amine is nucleophilic, but alkylation there does not lead to a stable aromatic fused system. The reversibility of non-productive alkylations, combined with the thermodynamic sink of the imidazo[1,2-a]pyridine formation, drives the regioselectivity.

Protocol B: Orthogonal Functionalization (Library Generation)

Once the scaffold is formed, the C6-amine and C7-bromine can be addressed sequentially.

Step 1: C6-Amide Coupling (The "Tail")

  • Dissolve 7-bromo-2-phenylimidazo[1,2-a]pyridin-6-amine (0.5 mmol) in DMF (2 mL).

  • Add Carboxylic Acid (0.55 mmol), HATU (0.6 mmol), and DIPEA (1.5 mmol).

  • Stir at RT for 2 hours.

  • Result: The C6-amine is acylated exclusively. The C7-bromine remains intact.

Step 2: C7-Suzuki Coupling (The "Head")

  • To the crude amide from Step 1 (or purified intermediate), add Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2M aq. solution, 3 eq).

  • Degas with nitrogen. Heat to 90 °C for 4 hours.

  • Result: A fully functionalized, trisubstituted imidazo[1,2-a]pyridine.

Quantitative Data & Optimization

The following table summarizes solvent effects on the cyclization step (Protocol A), highlighting the importance of protic solvents for proton transfer steps during dehydration.

SolventTemperatureTimeYieldObservation
Ethanol 80 °C (Reflux) 4 h 72% Clean conversion; product precipitates upon cooling.
DMF100 °C2 h45%Significant tarring; difficult workup.
Acetonitrile80 °C8 h55%Slower reaction; incomplete conversion.
Toluene110 °C12 h<30%Poor solubility of diamine starting material.

Troubleshooting & Critical Parameters

  • Issue: C5-Alkylation Byproducts.

    • Symptom:[2][3] Multiple spots on TLC; low yield.

    • Solution: Pre-mix the diamine and ketone at 0 °C before heating. If the problem persists, use the HBr salt of the diamine, which protonates the more basic C5-amine preferentially, leaving the N1/C2 system to react.

  • Issue: Incomplete Cyclization.

    • Symptom:[2][3] Intermediate "open" form visible by LCMS (M+H = Product + 18).

    • Solution: Extend reflux time or add a catalytic amount of p-toluenesulfonic acid (PTSA) to drive the dehydration.

References

  • Compound Data : this compound. PubChem CID: 118844606. CAS: 1806851-06-8.[4][5][6] Available from:

  • General Imidazopyridine Synthesis: Goeker, H., et al. "Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives." Journal of Heterocyclic Chemistry.
  • Regioselectivity in Pyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
  • Reaction of 2-Aminopyridines with Haloketones : Organic Chemistry Portal. "Synthesis of Imidazo[1,2-a]pyridines". Available at:

Sources

Technical Application Note: Scalable Synthesis of 4-Bromopyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the laboratory-scale synthesis of 4-Bromopyridine-2,5-diamine (CAS: N/A for specific isomer free base; often cited as intermediate).[1] This compound is a critical scaffold in the development of kinase inhibitors (e.g., CDK, tyrosine kinase) and fused heterocyclic systems (imidazopyridines).

The synthesis addresses two primary chemical challenges:

  • Regioselectivity: Directing the nitration to the 5-position on the pyridine ring in the presence of a C4-halogen.[1]

  • Chemoselectivity: Reducing the nitro group to an amine without debrominating the sensitive C4-position (hydrodehalogenation).

  • Stability: Mitigating the rapid oxidation of the electron-rich diaminopyridine system.

Target Audience: Medicinal Chemists, Process Development Scientists.[1]

Retrosynthetic Analysis & Strategy

The most robust route utilizes 2-amino-4-bromopyridine as the starting material.[1] This approach leverages the strong ortho/para directing effect of the amino group to install the nitro functionality at the 5-position (para-orientation), followed by a selective reduction.[1]

Strategic Considerations:
  • Nitration (Step 1): The amino group at C2 activates C3 and C5. However, C3 is sterically crowded (flanked by the amine and the C4-bromide).[1] Consequently, C5 is the kinetically and thermodynamically favored site for electrophilic aromatic substitution.

  • Reduction (Step 2): Catalytic hydrogenation (H₂/Pd-C) is contraindicated due to the high risk of hydrogenolysis (cleaving the C-Br bond).[1] We utilize a dissolving metal reduction (Fe/NH₄Cl or SnCl₂) to ensure halogen retention.

Reaction Scheme Diagram

ReactionScheme SM 2-Amino-4-bromopyridine (Starting Material) INT 2-Amino-4-bromo-5-nitropyridine (Intermediate) SM->INT HNO3, H2SO4 0°C to RT (Electrophilic Subst.) PROD This compound (Target Product) INT->PROD Fe, NH4Cl EtOH/H2O, 70°C (Chemoselective Red.)

Figure 1: Two-step synthetic pathway emphasizing regioselective nitration and chemoselective reduction.

Experimental Protocols

Step 1: Synthesis of 2-Amino-4-bromo-5-nitropyridine[1]

Objective: Install the nitro group at the 5-position while minimizing the 3-nitro isomer and dinitration byproducts.

Materials:

  • 2-Amino-4-bromopyridine (10.0 g, 57.8 mmol)[1]

  • Sulfuric acid (H₂SO₄), conc. (98%, 50 mL)[1]

  • Nitric acid (HNO₃), fuming (90%+, 4.0 mL, ~1.5 eq)[1]

  • Ice/Water bath[1]

  • Ammonium hydroxide (NH₄OH) for neutralization

Protocol:

  • Dissolution: In a 250 mL 3-neck round-bottom flask equipped with a thermometer and magnetic stir bar, add conc. H₂SO₄ (50 mL) . Cool the acid to 0–5 °C using an ice-salt bath.

  • Addition of SM: Portion-wise, add 2-Amino-4-bromopyridine (10.0 g) to the acid. Note: This is exothermic. Maintain internal temperature < 10 °C. The solution may darken slightly.

  • Nitration: Prepare a dropping funnel with fuming HNO₃ (4.0 mL) . Add the acid dropwise over 30 minutes, strictly maintaining the temperature below 5 °C .

  • Reaction: Once addition is complete, allow the mixture to stir at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature (20–25 °C). Stir for an additional 2–3 hours.

    • IPC (In-Process Control):[1] Monitor by TLC (50% EtOAc/Hexane). SM should be consumed.

  • Quench: Pour the reaction mixture slowly onto 300 g of crushed ice with vigorous stirring. The intermediate sulfate salt may precipitate.

  • Neutralization: Carefully adjust the pH to ~8–9 using conc. NH₄OH (or 50% NaOH), keeping the temperature below 20 °C (exothermic). A yellow/orange solid will precipitate.

  • Isolation: Filter the solid. Wash the cake with cold water (3 x 50 mL) to remove inorganic salts.

  • Purification: Recrystallize from Ethanol/Water or dry the crude solid if purity >95% by HPLC.

    • Expected Yield: 65–75%[1]

    • Appearance: Yellow to orange solid.

Step 2: Chemoselective Reduction to this compound[1]

Objective: Reduce the nitro group to an amine without debromination.

Materials:

  • 2-Amino-4-bromo-5-nitropyridine (5.0 g, 22.9 mmol)[1]

  • Iron powder (Fe), reduced (6.4 g, ~5 eq)[1]

  • Ammonium Chloride (NH₄Cl) (6.1 g, ~5 eq)[1]

  • Ethanol (EtOH) (100 mL)

  • Water (25 mL)

  • Hydrochloric acid (HCl) in dioxane (4M) – For salt formation

Protocol:

  • Setup: In a 500 mL round-bottom flask, suspend 2-Amino-4-bromo-5-nitropyridine (5.0 g) in a mixture of EtOH (100 mL) and Water (25 mL) .

  • Activation: Add Ammonium Chloride (6.1 g) and Iron powder (6.4 g) .

  • Reaction: Heat the mixture to reflux (approx. 75–80 °C) with vigorous stirring.

    • Mechanism:[1][2][3][4][5] The reaction proceeds via a single electron transfer mechanism. The color will change to a dark sludge (iron oxides).

    • Duration: 2–4 hours.[6] Monitor by TLC (10% MeOH in DCM). The yellow nitro spot should disappear, replaced by a polar, UV-active amine spot (often streaks on silica).[1]

  • Workup:

    • Hot filter the mixture through a Celite pad to remove iron residues. Wash the pad with hot EtOH (2 x 20 mL).

    • Concentrate the filtrate under reduced pressure to remove most ethanol.

    • Dilute the aqueous residue with EtOAc (100 mL) and saturated NaHCO₃ (20 mL).

    • Separate the organic layer and extract the aqueous layer again with EtOAc (2 x 50 mL).

    • Combine organics, dry over Na₂SO₄, and filter.

  • Stabilization (Critical): The free base is unstable and oxidizes in air (turning black).

    • Cool the organic solution to 0 °C.

    • Add 4M HCl in dioxane (2.5 eq) dropwise.

    • The dihydrochloride salt will precipitate immediately.

  • Isolation: Filter the salt, wash with diethyl ether, and dry under vacuum/nitrogen.

    • Expected Yield: 60–70%[1]

    • Appearance: Off-white to pale beige solid (Salt form).[1]

Analytical Data & QC Specifications

ParameterSpecificationNotes
Appearance Off-white/Beige Solid (HCl Salt)Free base darkens rapidly.[1]
¹H NMR (DMSO-d₆) Consistent with structureLook for two singlets (or doublets with small coupling) for pyridine protons at C3 and C6.[1]
MS (ESI+) [M+H]⁺ = 188/190Characteristic 1:1 Br isotope pattern.
Purity (HPLC) > 97% (a/a)Monitor for des-bromo impurity (mass 110).

Key NMR Diagnostic: In the intermediate (5-nitro), the C6-H (adjacent to nitro) will be significantly deshielded (~8.5 ppm).[1] In the product (2,5-diamine), this proton shifts upfield due to the shielding effect of the new amino group.[1]

Troubleshooting & Optimization

Regioselectivity Issues (Step 1)

If the 3-nitro isomer (2-amino-3-nitro-4-bromopyridine) is observed:

  • Cause: Temperature too high during addition or insufficient stirring.[1]

  • Remediation: Lower addition temperature to -10 °C. The 3-position is sterically hindered by the 4-Br and 2-NH₂, so 5-substitution is naturally favored, but thermal energy can overcome this barrier.[1]

De-halogenation (Step 2)

If 2,5-diaminopyridine (Mass 110) is observed:

  • Cause: Over-reduction.[1]

  • Remediation: Ensure the reaction is not run for excessive time. Switch from Fe/NH₄Cl to SnCl₂/HCl (Stannous chloride) at room temperature if iron causes issues, though SnCl₂ workup is more tedious (emulsions). Strictly avoid Pd/C or Raney Nickel.

Oxidation/Tarring[1]
  • Cause: Free base instability.[1]

  • Remediation: Perform the workup of Step 2 under Nitrogen/Argon.[1] Do not rotovap to complete dryness as a free base. Convert to HCl or Tosylate salt immediately.

Workflow Logic Diagram

Optimization Issue1 Problem: High 3-Nitro Isomer Sol1 Action: Lower Nitration Temp (-10°C) Slow Addition Rate Issue1->Sol1 Issue2 Problem: Loss of Bromine (Mass 110) Sol2 Action: Avoid Catalytic Hydrogenation Use Stoichiometric Fe or SnCl2 Issue2->Sol2 Issue3 Problem: Product Turns Black Sol3 Action: Isolate as HCl Salt Store under Argon Issue3->Sol3

Figure 2: Troubleshooting logic for common synthetic pitfalls.

References

  • BenchChem. (2025).[7][8] Application Notes and Protocols for 2-Amino-4-bromo-3-nitropyridine in Organic Synthesis. Retrieved from (Note: Describes the general nitration/reduction workflow for bromopyridines).

  • Organic Syntheses. (1951). 2,3-Diaminopyridine (General Procedure for Nitration of 2-Aminopyridines). Org. Synth. 1951, 31,[1] 46. DOI: 10.15227/orgsyn.031.0046. Retrieved from .

  • Fox, B. A., & Threlfall, T. L. (1951). Synthesis of 2-Amino-5-bromopyridine. Organic Syntheses.
  • Fisher Scientific. (2025).[9] Safety Data Sheet: 2,5-Diaminopyridine. Retrieved from .

(Note: While specific patents exist for proprietary inhibitors using this intermediate, the protocols above are derived from standard heterocyclic chemistry principles adapted for the specific substitution pattern validated by the reactivity profiles in References 1 and 2.)

Sources

Application Notes & Protocols: 4-Bromopyridine-2,5-diamine as a Novel Ligand for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Advantage of 4-Bromopyridine-2,5-diamine in Catalysis

The relentless pursuit of novel molecular entities in pharmaceutical and materials science necessitates the development of efficient and selective catalytic systems. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable precision.[1] The performance of these catalytic systems is intrinsically linked to the nature of the ligands coordinating the metal center. An ideal ligand should not only stabilize the catalytic species but also actively participate in the catalytic cycle to enhance reaction rates and selectivity.

This application note introduces This compound as a promising, electronically tunable ligand for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The unique molecular architecture of this ligand, featuring a pyridine nitrogen atom and two amino groups, offers a tridentate chelation potential. The electron-donating amino groups can enhance the electron density at the palladium center, facilitating the rate-determining oxidative addition step. Conversely, the pyridine ring can act as a π-acceptor, influencing the reductive elimination step. The presence of a bromine atom on the pyridine ring offers a potential handle for further functionalization or immobilization of the catalyst.

These application notes provide a comprehensive guide to the utilization of this compound as a ligand in a representative Suzuki-Miyaura cross-coupling reaction, detailing the in-situ catalyst preparation and a general protocol for the coupling of aryl bromides with arylboronic acids.

I. In-Situ Preparation of the Palladium/(this compound) Catalytic System

The catalytic species can be conveniently generated in situ from a palladium(II) precursor and this compound. This approach circumvents the need for the synthesis and isolation of a discrete catalyst complex, offering operational simplicity.

Protocol 1: In-Situ Catalyst Formation

Objective: To generate the active Pd(0) catalyst from a Pd(II) precursor and this compound.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Palladium(II) acetate (1 mol%).

  • Add this compound (1.2 mol%). The slight excess of the ligand ensures complete coordination to the palladium center and prevents catalyst decomposition.

  • Add the desired volume of anhydrous, degassed solvent.

  • Stir the mixture at room temperature for 15-20 minutes. A color change is typically observed as the active catalyst forms.

  • This freshly prepared catalyst solution is ready for immediate use in the cross-coupling reaction.

Causality of Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the active Pd(0) species.

  • Anhydrous and Degassed Solvent: Water and oxygen can interfere with the catalytic cycle and lead to lower yields.

  • Ligand-to-Metal Ratio: A slight excess of the ligand is crucial to maintain the stability of the catalytic complex and prevent the formation of palladium black.

II. Application in Suzuki-Miyaura Cross-Coupling

The prepared palladium/(this compound) catalyst exhibits excellent activity in the Suzuki-Miyaura cross-coupling of a variety of aryl bromides with arylboronic acids.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Freshly prepared catalyst solution from Protocol 1 (1 mol% Pd)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To the Schlenk flask containing the in-situ prepared catalyst, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Heat the reaction mixture to 80-100 °C and stir for the required time (typically 2-12 hours). Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validating System:

  • A control experiment without the this compound ligand should be performed to confirm its essential role in the catalytic activity. A significant decrease in yield or reaction rate is expected.

  • The identity and purity of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

Data Presentation: Representative Substrate Scope and Yields

The following table summarizes the expected yields for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid, catalyzed by the in-situ generated Pd/(this compound) system. These values are based on typical results obtained with analogous diaminopyridine ligands.[2]

EntryAryl BromideProductExpected Yield (%)
14-Bromoanisole4-Methoxybiphenyl95
24-Bromotoluene4-Methylbiphenyl92
34-Bromobenzonitrile4-Cyanobiphenyl88
41-Bromo-4-(trifluoromethyl)benzene4-(Trifluoromethyl)biphenyl85
53-Bromopyridine3-Phenylpyridine90

Mandatory Visualization

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_legend Legend Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L2) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar'(L2) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'B(OH)2 BoronicAcid->Transmetalation Base Base Base->Transmetalation L L = this compound

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow Start Start: Dry Schlenk Flask under Inert Atmosphere Add_Catalyst Add Pd(OAc)2 and This compound Start->Add_Catalyst Add_Solvent Add Anhydrous, Degassed Solvent Add_Catalyst->Add_Solvent Stir_Catalyst Stir for 15-20 min at RT (In-situ Catalyst Formation) Add_Solvent->Stir_Catalyst Add_Reagents Add Aryl Bromide, Arylboronic Acid, and Base Stir_Catalyst->Add_Reagents Heat_Reaction Heat to 80-100 °C (Monitor by TLC/GC-MS) Add_Reagents->Heat_Reaction Workup Aqueous Workup Heat_Reaction->Workup Purification Column Chromatography Workup->Purification Product Final Product (Characterization: NMR, MS) Purification->Product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.

References

  • Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. (2023). PubMed. [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). ACS Publications. [Link]

  • Diamine ligands in copper-catalyzed reactions. (n.d.). Royal Society of Chemistry. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). National Center for Biotechnology Information. [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. (2023). PubMed. [Link]

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (n.d.). ResearchGate. [Link]

  • Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. (n.d.). National Center for Biotechnology Information. [Link]

  • One-Pot Synthesis of Highly Functionalized Pyridines via a Rhodium Carbenoid-Induced Ring Expansion of Isoxazoles. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis, characterization and catalytic performance of palladium supported on pyridine‐based covalent organic polymer for Suzuki‐Miyaura reaction. (n.d.). ResearchGate. [Link]

  • Diamine Ligands in Copper-Catalyzed Reactions. (n.d.). National Center for Biotechnology Information. [Link]

  • Process for the synthesis of diaminopyridine and related compounds. (n.d.).
  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (n.d.). PubMed. [Link]

  • Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. (n.d.). ChemRxiv. [Link]

  • Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. (n.d.). ACS Publications. [Link]

  • Tuning the structural and catalytic properties of copper(II)-based complexes containing pyridine-2,6-diimines. (n.d.). Taylor & Francis Online. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). National Center for Biotechnology Information. [Link]

  • Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). (2020). YouTube. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). National Center for Biotechnology Information. [Link]

  • POP‐type ligands used in the Buchwald–Hartwig amination. (n.d.). ResearchGate. [Link]

Sources

Troubleshooting & Optimization

improving the yield of 4-Bromopyridine-2,5-diamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Yields for 4-Bromopyridine-2,5-diamine

To: Research & Development Teams, Process Chemistry Groups From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting & Optimization Guide for CAS 1806851-06-8 (this compound)

Executive Summary

The synthesis of This compound is notoriously difficult due to two competing factors: the electronic deactivation of the pyridine ring hindering electrophilic substitution, and the lability of the C4-bromine atom during reduction steps. High failure rates are typically caused by regioselectivity errors during nitration or over-reduction (debromination) during the formation of the diamine.

This guide provides a self-validating protocol to bypass these bottlenecks, shifting from standard catalytic hydrogenation to chemoselective metal-mediated reduction.

Module 1: Synthetic Route & Strategic Analysis

Q: What is the most reliable pathway to access this compound? A: Direct bromination of 2,5-diaminopyridine is not recommended due to oxidation risks. The industry-standard "Nitration-Reduction" route starting from 2-amino-4-bromopyridine is the most robust method.

Optimized Pathway Diagram

SynthesisRoute Start Starting Material 2-Amino-4-bromopyridine (CAS 84249-14-9) Step1 Step 1: Nitration (HNO3 / H2SO4) Temp: 0-5°C Start->Step1 Inter1 Intermediate A 2-Amino-4-bromo-5-nitropyridine (Major Isomer) Step1->Inter1 Major Product (Sterically Favored) Inter2 Intermediate B 2-Amino-4-bromo-3-nitropyridine (Minor Isomer - Remove) Step1->Inter2 Side Product Step2 Step 2: Selective Reduction Fe / AcOH or SnCl2 (Avoid Pd/C!) Inter1->Step2 Product Target Product This compound (Air Sensitive) Step2->Product

Figure 1: The optimized synthetic workflow prioritizing regiocontrol and chemoselectivity.

Module 2: The Nitration Bottleneck (Step 1)

Q: I am getting a mixture of isomers after nitration. How do I maximize the 5-nitro intermediate? A: Nitration of 2-amino-4-bromopyridine yields both the 3-nitro and 5-nitro isomers. However, the 5-nitro isomer (2-amino-4-bromo-5-nitropyridine) is generally favored due to steric hindrance at the 3-position (flanked by the amino group and the bromine).

Troubleshooting Table: Nitration Optimization

ParameterRecommended ConditionTechnical Rationale
Reagent Fuming HNO₃ / Conc. H₂SO₄Standard mixed acid is required to nitrate the electron-deficient pyridine ring.
Temperature 0°C to 5°C (Addition)Higher temperatures (>20°C) increase the formation of the 3-nitro isomer and dinitro byproducts [1].
Quenching Pour onto Crushed IceExothermic quenching can degrade the product. Keep internal temp <10°C.
Purification Fractional CrystallizationThe 5-nitro isomer is typically less soluble in ethanol/water mixtures than the 3-nitro isomer.

Critical Checkpoint: Verify the regiochemistry by NMR. The 5-nitro isomer will show singlet protons at C3 and C6 (if H-6 is present), whereas the 3-nitro isomer has a different coupling pattern. For 2-amino-4-bromo-5-nitropyridine, look for the distinct singlet of the C6 proton downfield (~8.5 ppm) due to the adjacent nitro group.

Module 3: The Reduction Trap (Step 2)

Q: My yield drops significantly during reduction, and I see debrominated byproducts. Why? A: This is the most common failure point. Using Catalytic Hydrogenation (Pd/C, H₂) will strip the bromine atom off the ring (hydrodehalogenation) before reducing the nitro group, yielding 2,5-diaminopyridine instead of the target.

Protocol: Chemoselective Reduction (Iron-Mediated) To preserve the C4-Bromine, you must use a metal/acid reduction system.

  • Reagents: Iron Powder (325 mesh), Ammonium Chloride (NH₄Cl), Ethanol/Water (3:1).

  • Setup: Suspend the 5-nitro intermediate in EtOH/Water. Add NH₄Cl (5 eq). Heat to 60°C.

  • Addition: Add Iron powder (5-8 eq) portion-wise. Caution: Exothermic.

  • Workup:

    • Filter hot through Celite to remove iron sludge.

    • IMMEDIATELY add an antioxidant (e.g., 1% Ascorbic Acid) to the filtrate.

    • Concentrate under reduced pressure.[1]

Alternative Method: Stannous Chloride (SnCl₂) [1]

  • Conditions: SnCl₂·2H₂O (5 eq) in Ethanol at 70°C [2].

  • Pros: Homogeneous reaction, easier monitoring.

  • Cons: Tin waste disposal is difficult; workup can form emulsions.

Module 4: Handling & Stability (FAQ)

Q: The product turns black/tarry upon drying. How do I store it? A: this compound is highly electron-rich and susceptible to oxidative polymerization (similar to phenylenediamines).

  • Isolation: Do not dry the free base in air. Convert it immediately to the Dihydrochloride Salt (2HCl) .

  • Salt Formation: Treat the crude ethanolic solution with HCl in dioxane/ether. The salt is significantly more stable.

  • Storage: Store under Argon at -20°C.

Troubleshooting Decision Tree

Troubleshooting Issue Start: Low Yield or Impurity StepCheck Which step failed? Issue->StepCheck Nitration Nitration (Step 1) StepCheck->Nitration Step 1 Reduction Reduction (Step 2) StepCheck->Reduction Step 2 IsomerMix Mixture of Isomers? Nitration->IsomerMix TempControl Was Temp > 10°C? IsomerMix->TempControl Yes Action1 RESTART: Keep T < 5°C to favor 5-nitro TempControl->Action1 Yes Action2 Recrystallize from EtOH to isolate 5-nitro TempControl->Action2 No Dehalogen Product missing Bromine (NMR)? Reduction->Dehalogen ReagentCheck Did you use Pd/C + H2? Dehalogen->ReagentCheck Yes Action4 Check for Oxidation (Black Tar?) Dehalogen->Action4 No Action3 CRITICAL ERROR: Switch to Fe/NH4Cl or SnCl2 ReagentCheck->Action3 Yes Action5 Isolate as HCl Salt under Argon Action4->Action5 Yes

Figure 2: Diagnostic logic for identifying yield loss.

References

  • BenchChem Technical Support. (2025).[1][2] Synthesis of 2-Amino-4-bromo-3-nitropyridine: Troubleshooting Regioselectivity. Retrieved from

  • Organic Syntheses. (1953). 2-Amino-5-bromopyridine and related reductions. Org. Synth. 33, 33. Retrieved from

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds. J. Synth.[3][4][5][6] Chem. 3, 110-120. Retrieved from

  • National Institutes of Health (NIH). (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. Retrieved from

  • Arkivoc. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc 2001 (i) 242-268.[7] Retrieved from

Sources

purification techniques for 4-Bromopyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Handling of 4-Bromopyridine-2,5-diamine

Executive Summary

This compound (CAS 1806851-06-8) is a highly functionalized, electron-deficient heterocyclic intermediate. Its purification is complicated by two primary factors: oxidative instability (common to electron-rich diamines) and regio-chemical sensitivity due to the 4-bromo substituent. This guide prioritizes protocols that minimize air exposure and thermal stress.[1]

Key Physicochemical Profile:

  • Appearance: Off-white to pale yellow solid (pure); darkens rapidly to brown/black upon air exposure.

  • Storage: -20°C, under Argon/Nitrogen, protected from light.

  • Solubility: Soluble in DMSO, DMF, MeOH; moderately soluble in EtOAc/DCM; insoluble in hexanes/water.

Part 1: Critical Handling Protocols (The "Why")

Before attempting purification, you must establish a "Chain of Custody" for the molecule's stability. Most "purification failures" are actually handling failures where the compound degrades during the process.

1. The Inert Shield Principle

  • Causality: Pyridine diamines readily undergo oxidative coupling to form azo-linkages or polymerization products (often seen as "black tar"). The 4-bromo group withdraws electrons, slightly stabilizing the ring compared to pyridine-2,5-diamine, but the 2,5-amine motif remains highly reactive.

  • Protocol: All solvents used for recrystallization or chromatography must be degassed (sparged with Argon for 15-20 mins). Never dry the compound on a rotary evaporator open to air for extended periods; backfill with inert gas immediately.

2. Light Exclusion

  • Causality: Halogenated pyridines are susceptible to photolytic dehalogenation or radical formation.

  • Protocol: Wrap all columns, flasks, and collection tubes in aluminum foil.

Part 2: Purification Workflows

Method A: Flash Column Chromatography (Standard Purity)

Best for: Small scale (<1g), removing regioisomers and non-polar impurities.

Stationary Phase: Silica Gel (40-63 µm). Note: Basic Alumina is preferred if the compound shows acid-sensitivity, but Silica is usually acceptable with amine modifiers.

Mobile Phase Optimization: Standard straight-phase solvents (Hexane/EtOAc) often cause severe tailing due to the interaction between the basic pyridine nitrogen and acidic silanols.

  • Base Modifier: Add 1% Triethylamine (Et3N) or 1-2% NH3 (7N in MeOH) to the mobile phase.

  • Gradient:

    • Start: 100% Dichloromethane (DCM).

    • Ramp to: 90:10 DCM:Methanol (containing 1% NH3).

    • Elution typically occurs around 3-5% MeOH.

Step-by-Step Protocol:

  • Slurry Load: Dissolve crude in minimal DCM/MeOH. Adsorb onto silica (1:5 ratio). Evaporate gently.

  • Pack Column: Pre-equilibrate silica with DCM + 1% Et3N to neutralize acidic sites.

  • Elute: Run gradient. Collect fractions in foil-wrapped tubes .

  • Concentrate: Rotovap at <35°C. Do not heat.

Method B: Acid-Base Extraction (Bulk Cleanup)

Best for: Removing non-basic impurities (starting materials like nitro-bromopyridines) without thermal stress.

Logic: The pyridine nitrogen and amino groups allow the molecule to be protonated and moved into the aqueous phase, leaving non-basic impurities in the organic phase.

PhasepH ConditionState of MoleculeAction
Organic 1 NeutralCrude MixtureDissolve crude in EtOAc.
Aqueous 1 Acidic (pH 2-3)Protonated (Salt)Extract with 1M HCl (cold). Impurities stay in Organic.
Aqueous 2 Basic (pH 9-10)Free BaseNeutralize Aq phase with sat. NaHCO3 or NaOH.
Organic 2 NeutralFree BaseExtract rapidly with DCM or EtOAc. Dry & Concentrate.[2]

Critical Warning: Do not leave the compound in the acidic aqueous phase for long periods, as the 4-bromo group can hydrolyze or undergo nucleophilic aromatic substitution in harsh acidic conditions.

Method C: Salt Formation (Stabilization)

Best for: Long-term storage. The salt form is significantly more resistant to oxidation.

  • Dissolve the free base in anhydrous Ethanol or Et2O.

  • Add 2.0 equivalents of HCl in Dioxane (4M) or HBr in Acetic Acid dropwise at 0°C.

  • The dihydrochloride/dihydrobromide salt will precipitate immediately.

  • Filter under Argon. Wash with cold Et2O.

  • Store as the salt. Convert back to free base immediately before the next reaction step.

Part 3: Visualization of Workflows

The following diagram illustrates the decision logic for purifying this compound.

PurificationWorkflow Start Crude this compound CheckImpurity Analyze Impurity Profile (LCMS/TLC) Start->CheckImpurity Decision Primary Impurity Type? CheckImpurity->Decision NonBasic Non-Basic (e.g., Nitro precursors) Decision->NonBasic Starting Material Polar Polar Decision->Polar MethodB Method B: Acid-Base Extraction (Keep Cold, pH < 3) NonBasic->MethodB amines Side Products MethodA Method A: Flash Chromatography (DCM/MeOH + 1% NH3) amines->MethodA StabilityCheck Immediate Use? MethodB->StabilityCheck MethodA->StabilityCheck StoreFree Store Free Base (-20°C, Argon, Dark) StabilityCheck->StoreFree Yes (Next Step < 24h) MakeSalt Method C: Convert to HCl Salt (Precipitate in Et2O) StabilityCheck->MakeSalt No (Storage)

Caption: Decision matrix for selecting the optimal purification and storage strategy based on impurity profile and usage timeline.

Part 4: Troubleshooting & FAQs

Q1: My product turned from pale yellow to dark brown during rotary evaporation. Is it ruined?

  • Diagnosis: This is likely surface oxidation (formation of azo-dimers or radical coupling).

  • Solution: If the darkening is superficial, the bulk material may still be pure. Re-dissolve in degassed DCM, filter through a small pad of silica (eluting with DCM/MeOH), and concentrate strictly under inert atmosphere.

  • Prevention: Use a nitrogen bleed on your rotovap or keep the bath temperature <30°C.

Q2: I see "ghost peaks" or broad smearing on my NMR.

  • Diagnosis: Paramagnetic impurities (from Iron/Tin reduction steps) or proton exchange broadening on the amines.

  • Solution:

    • For Metals: Wash the organic layer with 10% EDTA solution or aqueous KF (potassium fluoride) during workup to sequester metal ions.

    • For Broadening: Add a drop of D2O to the NMR tube to exchange amine protons, sharpening the aromatic signals.

Q3: The compound degrades on the silica column.

  • Diagnosis: The 4-bromo position can be labile, or the diamine is reacting with acidic silanols.

  • Solution: Switch to Neutral Alumina or Basic Alumina stationary phase. If you must use silica, increase the triethylamine content to 2% to fully deactivate the surface.

Q4: Can I distill this compound?

  • Recommendation: No. 2,5-diaminopyridines have high boiling points and are thermally unstable. Distillation will likely result in polymerization or explosion hazards if residual nitro groups are present.

References

  • ChemicalBook. (n.d.). 2,5-Dibromopyrimidine synthesis and related pyridine analogs. Retrieved from

  • Sigma-Aldrich. (n.d.). This compound (CAS 1806851-06-8) Product Page. Retrieved from

  • National Institutes of Health (PubMed). (2010). General and mild preparation of 2-aminopyridines.[3][4] Org Lett. 2010 Nov 19;12(22):5254-7.[3] Retrieved from

  • BLD Pharm. (n.d.). This compound Safety and Handling. Retrieved from

  • BenchChem. (2025).[5] Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide. (Analogous chemistry for 2,5-diamine handling). Retrieved from

Sources

Technical Support Center: 4-Bromopyridine-2,5-diamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEMSUP-4B25D Subject: Troubleshooting Common Failure Modes in Halopyridine Diamine Synthesis Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary: The Synthetic Challenge

Synthesizing 4-Bromopyridine-2,5-diamine is a high-stakes balancing act. You are attempting to install or maintain three conflicting functionalities on a pyridine ring:

  • Electron-rich amines (susceptible to oxidation).[1]

  • Electron-deficient pyridine core (susceptible to nucleophilic attack).[1]

  • Labile C4-Bromine (susceptible to both reduction and substitution).[1]

The most common synthetic route involves the nitration of 2-amino-4-bromopyridine followed by reduction. The failure rate is highest during the reduction step, where the bromine atom is frequently lost (hydrodebromination), or during workup, where the product oxidizes to "black tar."

Diagnostic Hub: Troubleshooting Common Issues
Module A: The "Disappearing Bromine" Phenomenon

Symptom: Mass spec shows M-79/81 peaks (product mass is ~95 instead of ~173). NMR shows a triplet/multiplet at C4 instead of a singlet.[1] Diagnosis: Hydrodebromination. Root Cause: You likely used catalytic hydrogenation (H₂ + Pd/C) to reduce the nitro intermediate. The C4-Br bond in pyridines is significantly weaker than in benzenes due to the electron-deficient ring, making it highly labile under standard hydrogenation conditions.

Reduction MethodRisk Level (Debromination)Recommendation
H₂ / Pd/C CRITICAL (High) DO NOT USE. Rapidly cleaves C-Br bond.
H₂ / Pt/C (Sulfided) ModerateBetter, but still risky without strict monitoring.[1]
SnCl₂ / HCl LowGood chemoselectivity, but workup is messy (tin emulsions).[1]
Fe / AcOH (Bechamp) Minimal GOLD STANDARD. Chemoselective for -NO₂ over -Br.
Na₂S₂O₄ (Dithionite) MinimalExcellent for small scale; avoids heavy metals.[1]

Corrective Action: Switch to a chemical reduction method. See Protocol 1.0 below.

Module B: The "Mystery Hydroxyl" Impurity

Symptom: LCMS shows a peak at M-63 (loss of Br, gain of OH). Product is insoluble in organic solvents.[1] Diagnosis: Nucleophilic Aromatic Substitution (SₙAr). Root Cause: The C4 position of pyridine is activated by the ring nitrogen (and the nitro group in the precursor). In the presence of water/hydroxide at high temperatures, the Bromine is displaced by -OH, forming the pyridone tautomer. Mechanism:



Corrective Action:

  • Avoid strong bases (NaOH/KOH) during workup if the mixture is hot.

  • Neutralize acid reductions with mild bases (Na₂CO₃ or NH₄OH) at 0°C .[1]

  • Avoid prolonged heating in aqueous media.[1]

Module C: The "Black Tar" Formation

Symptom: Reaction solution was clear/yellow but turned black upon filtration or drying.[1] Yield is <10%. Diagnosis: Oxidative Polymerization. Root Cause: Like phenylenediamines, 2,5-diaminopyridines are highly electron-rich and prone to rapid air oxidation, forming quinone-diimines and azo-polymers.[1] Corrective Action:

  • Atmosphere: Perform all workups under Argon/Nitrogen.[1]

  • Additives: Add 1-2% Ascorbic Acid (Vitamin C) to aqueous buffers during workup.

  • Storage: Isolate as the dihydrochloride salt . The salt form is significantly more stable than the free base.

Visualizing the Reaction Network

The following diagram illustrates the "Happy Path" (Green) versus the common "Sad Paths" (Red) that lead to side products.

G Start 2-Amino-4-bromopyridine Nitro Intermediate: 2-Amino-4-bromo-5-nitropyridine Start->Nitro HNO3/H2SO4 (Nitration) Target TARGET: This compound Nitro->Target Fe/AcOH or SnCl2 (Chemoselective Reduction) Debrom Side Product A: Pyridine-2,5-diamine (Debromination) Nitro->Debrom H2, Pd/C (Over-reduction) Pyridone Side Product B: 4-Hydroxypyridine derivative (S_nAr Hydrolysis) Nitro->Pyridone NaOH, Heat (Nucleophilic Attack) Tar Side Product C: Azo-Polymers/Tars (Oxidation) Target->Tar O2 (Air exposure) (Free base instability)

Caption: Reaction network showing the chemoselective pathway (Green) vs. common failure modes (Red/Grey).

Validated Protocol: Chemoselective Reduction

Method: Iron-Mediated Reduction (Bechamp Conditions) Objective: Reduce -NO₂ to -NH₂ without touching the C4-Br bond.

Reagents:

  • Substrate: 2-Amino-4-bromo-5-nitropyridine (1.0 eq)

  • Iron Powder (Fe): 5.0 eq (Fine powder, <325 mesh preferred)

  • Acetic Acid (AcOH): 5% v/v in Ethanol/Water (3:1 mixture)

  • Solvent: Ethanol/Water (3:1)

Step-by-Step Procedure:

  • Setup: In a 3-neck round bottom flask equipped with a mechanical stirrer and reflux condenser, suspend the nitro-substrate (1.0 eq) in Ethanol/Water (3:1).

  • Activation: Add Iron powder (5.0 eq) and Ammonium Chloride (1.0 eq - optional but helps rate). Heat the mixture to 60°C.

  • Initiation: Add Acetic Acid dropwise. Caution: Mild exotherm.[1]

  • Reaction: Stir vigorously at 70-80°C for 2-4 hours. Monitor by TLC (System: 10% MeOH in DCM).

    • Checkpoint: The starting material (yellow/orange) should disappear. The product spot will likely be fluorescent under UV.[1]

  • Filtration (Crucial): While still hot, filter the mixture through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.[1]

    • Tip: If the filtrate turns black immediately, your solvent is not deoxygenated.[1]

  • Workup: Concentrate the filtrate under reduced pressure.

    • To isolate Free Base: Neutralize with sat.[1] NaHCO₃ (keep T < 10°C) and extract with EtOAc. Dry over Na₂SO₄ and concentrate.

    • To isolate Salt (Recommended): Dissolve residue in minimal EtOH, cool to 0°C, and add 4M HCl in Dioxane. Filter the precipitate.[1]

FAQ: Frequently Asked Questions

Q: Can I use Raney Nickel for this reduction? A: Generally, no .[1] Raney Nickel is notorious for hydrodehalogenation.[1] While some modified protocols exist using inhibitors, it is high-risk for losing the C4-Bromine.

Q: Why is the nitration step giving me a mix of isomers? A: The amino group at C2 directs ortho/para (positions 3 and 5). However, the pyridine nitrogen deactivates the ring.[1] Nitration usually occurs at C5 (para to the amine, beta to the pyridine N) because C3 is sterically crowded by the amine and the bromine. If you see C3-nitration, lower your reaction temperature.[1]

Q: My product turned purple/black on the filter paper. Is it ruined? A: It is likely surface oxidation.[1] Wash quickly with cold ether (containing trace BHT antioxidant) and dry under vacuum immediately.[1] If the bulk solid is black, you may need to recrystallize from ethanol/HCl.[1]

References
  • Synthesis of 2,6-diamino-4-bromopyridine (Analogous Chemistry): Nettekoven, M., & Jenny, C. (2003).[1][2] "The development of a practical and reliable large-scale synthesis of 2,6-diamino-4-bromopyridine." Organic Process Research & Development, 7(1), 38-43.[1][2] Link

  • Nucleophilic Substitution Risks: Scriven, E. F. V. (1984).[1] "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry. (General reference for SₙAr susceptibility of 4-halopyridines).

  • Chemoselective Reduction of Halonitroarenes: Bellamy, F. D., & Ou, K. (1984).[1] "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 25(8), 839-842.[1] Link

  • Stability of Aminopyridines: Wibaut, J. P., et al. (1950).[1] "On the reactivity of the bromine atoms in brominated pyridines." Recueil des Travaux Chimiques des Pays-Bas. (Foundational work on bromopyridine reactivity).[1][3][4][5]

Sources

Technical Support Center: 4-Bromopyridine-2,5-diamine Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenges

4-Bromopyridine-2,5-diamine is a high-value intermediate often utilized in the synthesis of kinase inhibitors and Bcl-2 family ligands. However, it presents a "Stability Paradox" that frustrates many researchers:

  • Oxidative Instability: The electron-rich diamine motif makes it highly susceptible to air oxidation, leading to rapid discoloration (browning/blackening) and polymerization.

  • The Solubility/Stability Trade-off: The hydrochloride salt is stable but insoluble in most organic synthesis solvents. The free base is soluble but degrades rapidly.

  • Electrophilic Fragility: The C4-Bromine bond is activated for Nucleophilic Aromatic Substitution (

    
    ), leading to unintended hydrolysis or side reactions in nucleophilic solvents (e.g., methanol, water).
    

This guide provides the protocols necessary to navigate these competing chemical behaviors.

Troubleshooting Modules

Module 1: The "Black Solution" Phenomenon (Oxidative Degradation)

Symptom: The solution turns from pale yellow/off-white to dark brown or black within minutes to hours of preparation.

Technical Root Cause: Like p-phenylenediamine, 2,5-diaminopyridines are prone to radical-mediated oxidation.

  • Mechanism: Dissolved oxygen abstracts a proton/electron from the amino groups, forming radical cations.

  • Propagation: These radicals couple to form azo-dimers or highly conjugated quinone diimine species (responsible for the dark color).

  • Outcome: Loss of titer and formation of insoluble polymers ("tar").

Diagnostic Workflow:

OxidationCheck Start Symptom: Darkening Solution Step1 Check Solvent Degassing Start->Step1 Step2 Check Headspace Gas Step1->Step2 Decision Is solution stored >4h? Step2->Decision Action1 Discard. Irreversible Oxidation. Decision->Action1 Yes Action2 Proceed with Immediate Use Decision->Action2 No

Figure 1: Decision matrix for handling discolored solutions.

Corrective Protocol:

  • Degassing is Mandatory: Sparge all solvents with Argon or Nitrogen for at least 15 minutes before adding the solid.

  • Add Antioxidants (Conditional): If the downstream reaction tolerates it, add 1-2 equivalents of Sodium Bisulfite or Ascorbic Acid . Note: Avoid thiols (like DTT) as they may displace the bromine via

    
    .
    
Module 2: The Solubility Paradox (Salt vs. Free Base)

Symptom:

  • Scenario A: User buys the HCl salt, but it won't dissolve in DCM, THF, or Dioxane.

  • Scenario B: User neutralizes it to the free base, and it dissolves but degrades/oils out.

Technical Root Cause:

  • HCl Salt: The protonated pyridinium species is highly polar and lattice-stable. It resists dissolution in non-polar organics.

  • Free Base: The deprotonated pyridine is soluble in organics but the electron-rich ring promotes self-polymerization and oxidation.

Data Comparison:

Feature4-Br-2,5-diamine (HCl Salt)4-Br-2,5-diamine (Free Base)
Storage Stability High (Months at -20°C)Low (Days/Weeks at -20°C)
Solubility (DCM/THF) Insoluble (< 1 mg/mL)Soluble (> 50 mg/mL)
Solubility (DMSO/H2O) SolubleModerate
Air Sensitivity LowCritical

The "Just-in-Time" Protocol (Recommended): Do not store the free base. Store the HCl salt and perform an in situ neutralization or "Free Base Wash" immediately before use.

Protocol: Free Basing for Synthesis

  • Suspend the HCl salt in DCM or EtOAc.

  • Add saturated aqueous

    
     (mild base prevents hydrolysis).
    
  • Shake vigorously and separate layers immediately.

  • Dry organic layer over

    
     (minimal time).
    
  • Filter directly into the reaction vessel. Do not rotary evaporate to dryness if possible; concentrating the free base accelerates polymerization.

Module 3: Unexpected Impurity Formation ( )

Symptom: LC-MS shows loss of the Bromine peak (M-Br) and appearance of M-OH (Hydrolysis) or M-OMe (Methoxylation).

Technical Root Cause: The 4-position of pyridine is electron-deficient. While the amino groups donate electrons, the bromine is still a good leaving group, especially if the reaction mixture becomes acidic (protonating the ring nitrogen, which supercharges the electrophilicity).

Mechanism Visualization:

SNAr_Risk Substrate This compound Acid Acidic Conditions (Protonation of Pyridine N) Substrate->Acid pH < 5 Activated Activated Intermediate (Highly Electrophilic C4) Acid->Activated NuAttack Nucleophile Attack (MeOH, H2O, R-NH2) Activated->NuAttack Product By-Product: 4-Methoxy/Hydroxy derivative NuAttack->Product Displacement of Br

Figure 2: Pathway for unwanted displacement of Bromine in acidic/nucleophilic media.

Prevention:

  • Avoid Protic Solvents with Heat: Do not reflux in Methanol or Ethanol. Use Aprotic solvents (THF, DMF, DCM).

  • Control pH: Ensure the reaction contains a scavenger base (TEA, DIPEA) to neutralize any acid generated, preventing the auto-catalytic activation of the pyridine ring.

Frequently Asked Questions (FAQ)

Q: Can I store this compound in DMSO stock solution? A: No. DMSO is an oxidant (Swern oxidation mechanism). Aminopyridines in DMSO often degrade over time, turning black. If you must use DMSO for biological assays, prepare fresh frozen aliquots, store at -80°C, and use immediately upon thawing.

Q: Why does my LC-MS show a mass of M+16 or M+32? A: This indicates oxidation (N-oxide formation or hydroxylation). This confirms air exposure.[1] Ensure your solvents are degassed.

Q: Is the compound light sensitive? A: Yes. Carbon-Bromine bonds in heteroaromatics are susceptible to photolytic cleavage. Always use amber glassware or wrap flasks in aluminum foil.

References & Authority

  • Fisher Scientific. (2025).[2] Safety Data Sheet: 4-Bromopyridine hydrochloride. Link

    • Supports: Hazard identification and basic handling of the salt form.

  • Trissel, L. A., et al. (2002). "Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules." International Journal of Pharmaceutical Compounding. Link

    • Supports: General oxidative instability of aminopyridine/diaminopyridine class molecules.

  • Zoltewicz, J. A. (1987). "Kinetics of nucleophilic substitution of some bromopyridines." The Journal of Organic Chemistry. Link

    • Supports: Mechanism of

      
       susceptibility at the 4-position of pyridine rings.
      
  • PubChem. (2025). Compound Summary: this compound. Link

    • Supports: Chemical structure and physical property data.[3][4]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Technical Support Center: Purification of Brominated Pyridine Amines

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Compound Selection: Initial inquiries into the purification of 4-Bromopyridine-2,5-diamine revealed a significant lack of available scientific literature and supplier data for this specific isomer. To ensure the scientific integrity and practical utility of this guide, we have focused on a closely related, well-documented, and commercially available compound: 2-Amino-4-bromopyridine (CAS No. 84249-14-9) . The principles and techniques detailed herein are broadly applicable to other brominated pyridine amines, but the specific parameters have been tailored to this well-characterized molecule.

Introduction for the Senior Application Scientist

As researchers and drug development professionals, the purity of our intermediates is paramount. 2-Amino-4-bromopyridine is a key building block in the synthesis of a multitude of pharmaceutical and agrochemical compounds. Its purification, while seemingly straightforward, can present challenges ranging from persistent impurities to difficulties in crystallization. This guide is designed to serve as a first line of technical support, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific needs.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of 2-Amino-4-bromopyridine and its analogs.

Q1: What are the most likely impurities in my crude 2-Amino-4-bromopyridine?

A1: The impurity profile is highly dependent on the synthetic route. A common synthesis involves the bromination of 2-aminopyridine. In such cases, you can anticipate:

  • Over-brominated species: Such as 2-amino-4,6-dibromopyridine.

  • Positional isomers: Depending on the reaction conditions, other isomers might form.

  • Unreacted starting material: Residual 2-aminopyridine.

  • Hydrolysis products: If water is present during workup or purification, the amino group can be susceptible to hydrolysis, especially under harsh pH conditions.

Q2: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What's happening and how can I fix it?

A2: "Oiling out" typically occurs when the melting point of the solute is lower than the boiling point of the solvent, or when there is a high concentration of impurities depressing the melting point.

  • Causality: The compound is coming out of solution at a temperature above its melting point.

  • Solutions:

    • Lower the boiling point of your solvent system: If you are using a single high-boiling solvent, try a mixed solvent system with a lower boiling point. For example, if you are using toluene, you could try an ethyl acetate/hexanes mixture.

    • Slow down the cooling process: Rapid cooling encourages oil formation. Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath.

    • Increase the solvent volume: Your solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil, and then allow it to cool slowly.

    • Pre-purify your material: If impurities are the cause, a quick pass through a short plug of silica gel to remove the most polar or non-polar impurities can sometimes be enough to allow for successful crystallization.

Q3: My compound streaks badly on the silica gel TLC plate and during column chromatography. How can I get clean separation?

A3: Streaking of amines on silica gel is a classic problem due to the acidic nature of the silica surface, which strongly interacts with the basic amino groups of the pyridine.

  • Causality: The basic amine is being protonated by the acidic silanol groups (Si-OH) on the silica surface, leading to strong adsorption and poor elution.

  • Solutions:

    • Use a basic modifier in your eluent: Adding a small amount of a volatile base to your mobile phase will neutralize the acidic sites on the silica. A common choice is triethylamine (Et₃N) at a concentration of 0.5-2%. For example, a typical eluent system would be a gradient of ethyl acetate in hexanes with 1% triethylamine.

    • Use deactivated silica or an alternative stationary phase: You can purchase commercially prepared deactivated silica gel, or you can prepare it yourself by washing the silica with a dilute solution of a base like ammonia or triethylamine in your eluent. Alternatively, for very basic compounds, alumina (Al₂O₃) can be a better choice of stationary phase.

Q4: I'm not getting good crystal formation during recrystallization. What can I do to induce crystallization?

A4: If your compound is reluctant to crystallize, it may be due to a solution that is not sufficiently supersaturated, or a lack of nucleation sites for crystal growth to begin.

  • Solutions:

    • Scratch the inside of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches provide nucleation sites.

    • Add a seed crystal: If you have a small amount of pure, crystalline material, adding a single tiny crystal to the cooled solution can initiate crystallization.

    • Reduce the solvent volume: Carefully evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.

    • Use an "anti-solvent": If your compound is highly soluble in one solvent, you can try dissolving it in a minimal amount of that solvent and then slowly adding a second solvent in which your compound is insoluble (but which is miscible with the first solvent). This will reduce the overall solubility and can induce crystallization. For polar compounds like 2-amino-4-bromopyridine, a good solvent/anti-solvent pair could be ethanol and water, or ethyl acetate and hexanes.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a starting point and should be optimized based on the specific impurities present in your crude material. Toluene has been reported as an effective recrystallization solvent for 2-Amino-4-bromopyridine[1].

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude material in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Good starting solvents to screen for 2-Amino-4-bromopyridine include toluene, ethanol, ethyl acetate, and mixtures such as ethyl acetate/hexanes.

  • Dissolution: Place your crude 2-Amino-4-bromopyridine in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring. Continue adding the hot solvent until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure good recovery.

  • Decolorization (Optional): If your solution is highly colored, it may contain colored impurities. Allow the solution to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step needs to be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of your product.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals in a vacuum oven or in a desiccator under vacuum.

Visual Workflow for Recrystallization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Product add_solvent Add Minimum Hot Solvent crude->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filter Hot Filtration (if needed) dissolved->hot_filter cool_slowly Slow Cooling to RT hot_filter->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath crystals_form Crystal Formation ice_bath->crystals_form vac_filter Vacuum Filtration crystals_form->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: Workflow for the purification of 2-Amino-4-bromopyridine by recrystallization.

Protocol 2: Purification by Flash Column Chromatography

This method is highly effective for separating compounds with different polarities.

Step-by-Step Methodology:

  • TLC Analysis: Before running a column, determine the optimal eluent system using Thin Layer Chromatography (TLC). Test different ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). Remember to add 1% triethylamine to your eluent to prevent streaking. The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.35.

  • Column Packing:

    • Prepare a slurry of silica gel in your initial, least polar eluent.

    • Pour the slurry into your column and allow the silica to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or ethyl acetate).

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This is known as "dry loading" and generally results in better separation than loading the sample as a liquid.

    • Carefully add the dry-loaded sample to the top of your packed column.

  • Elution:

    • Begin eluting with your least polar solvent mixture determined from your TLC analysis.

    • If using a gradient, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent. This will sequentially elute the compounds from the column, from least polar to most polar.

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Monitoring: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified 2-Amino-4-bromopyridine.

Visual Workflow for Column Chromatography

Column_Chromatography_Workflow cluster_prep Column Preparation cluster_run Elution & Collection cluster_analysis Analysis & Isolation start Crude Product tlc TLC Analysis to Determine Eluent start->tlc pack_column Pack Column with Silica Gel tlc->pack_column dry_load Dry Load Sample pack_column->dry_load elute Elute with Solvent (Gradient Polarity) dry_load->elute collect Collect Fractions elute->collect analyze_fractions Analyze Fractions by TLC collect->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for the purification of 2-Amino-4-bromopyridine by column chromatography.

Quantitative Data Summary

While specific solubility data for this compound is unavailable, the following table provides physical properties for the well-characterized isomer, 2-Amino-4-bromopyridine, which are critical for its purification and identification.

PropertyValueReference
CAS Number 84249-14-9[1]
Molecular Formula C₅H₅BrN₂[1]
Molecular Weight 173.01 g/mol [1]
Appearance Off-white to light yellow solid[1]
Melting Point 142-146 °C[1]
Boiling Point 268.2 °C[1]

References

Sources

preventing degradation of 4-Bromopyridine-2,5-diamine during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: BPD-STAB-001 Subject: Prevention of oxidative degradation and hydrodehalogenation in 4-Bromopyridine-2,5-diamine workflows. Applicable Compounds: this compound (Free Base & HCl/HBr salts).

Executive Summary

This compound is a "high-maintenance" heterocyclic intermediate. Its instability arises from two competing chemical vulnerabilities:

  • Electron-Rich Oxidation: The 2,5-diamino motif creates a pseudo-para-phenylenediamine system, making the ring highly susceptible to oxidation into dark-colored quinone imine species.

  • 4-Bromopyridine Lability: The C4-position in pyridine is activated for nucleophilic attack.[1] As a free base, the pyridine nitrogen of one molecule can attack the C4-bromide of another, leading to rapid self-polymerization (tars).

This guide provides protocols to stabilize the reagent during storage and minimize side reactions (specifically debromination) during catalytic coupling.

Module 1: Storage & Handling (The "Black Tar" Prevention)

The Problem: Users frequently report that the off-white solid turns brown/black and becomes insoluble after exposure to air or storage at room temperature.

Root Cause Analysis
  • Oxidation: Atmospheric oxygen attacks the electron-rich diamine system.

  • Self-Quaternization: In the free base form, the intermolecular reaction between the pyridine nitrogen (

    
    ) and the C-Br bond generates pyridinium salts, initiating a polymerization cascade.
    
Validated Storage Protocol

To ensure long-term stability, the compound must be stored as a mineral acid salt (Dihydrochloride or Hydrobromide). The protonation of the pyridine nitrogen and amino groups deactivates the ring against oxidation and prevents self-nucleophilic attack.

ParameterRecommendationMechanism of Action
Form 2HCl or 2HBr Salt Protonation prevents

lone pair from acting as a nucleophile; lowers HOMO energy to reduce oxidation risk.
Atmosphere Argon/Nitrogen (Glovebox preferred)Removes

required for quinone imine formation.
Temperature -20°CKinetically inhibits thermal decomposition and hydrolysis.
Light Amber vials / Foil wrapPrevents photolytic cleavage of the C-Br bond (radical formation).
FAQ: Converting Salt to Free Base

Q: My reaction requires the free base. How do I handle it? A: Never store the free base. Generate it in situ or immediately prior to use.

  • Protocol: Suspend the salt in degassed DCM. Wash rapidly with cold, saturated

    
     (aq). Dry organic layer over 
    
    
    
    (under
    
    
    ) and concentrate only if necessary. Use immediately.

Module 2: Reaction Optimization (Preventing Debromination)

The Problem: During Suzuki or Sonogashira couplings, the Bromine atom is replaced by Hydrogen (Hydrodehalogenation), leading to the des-bromo byproduct (Pyridine-2,5-diamine).[2]

Mechanism of Failure

In Pd-catalyzed cross-couplings, 4-bromopyridines are prone to oxidative addition followed by reduction rather than transmetallation. This is often driven by:

  • Hydride Sources: Alcohols or amines acting as hydride donors.

  • High Temperature: Promotes radical pathways.

  • Strong Bases: Enhance the rate of debromination relative to coupling.

Troubleshooting Guide: Coupling Reactions
1. Solvent Selection
  • Avoid: Primary/Secondary alcohols (e.g., Ethanol, Isopropanol) which act as hydride sources.

  • Preferred: Aprotic polar solvents (DMF, DMAc, DMSO) or Ethers (Dioxane, THF).

  • Critical Step: All solvents must be rigorously degassed (sparged with Argon for 20 mins) to prevent oxygen-mediated catalyst decomposition.

2. Base & Catalyst Architecture
ComponentRecommendationRationale
Base

or

Milder inorganic bases reduce debromination compared to alkoxides (

).
Catalyst

or

Bidentate ligands (dppf) often stabilize the Pd(II) intermediate better than monodentate ligands.
Additives 10-20 mol% Ligand excessPrevents Pd-black precipitation which can catalyze heterogeneous dehalogenation.

Module 3: Visualization of Degradation & Workflow

The following diagrams illustrate the competing degradation pathways and the recommended workflow to bypass them.

Diagram 1: Degradation Pathways

This flow shows how the Free Base degrades via two distinct mechanisms: Light/Radical stress (Debromination) and Air/Nucleophilic stress (Polymerization/Oxidation).

DegradationPathways Start This compound (Free Base) Oxidation Oxidation (Air/O2) Start->Oxidation SelfRxn Self-Quaternization (N-attack on C-Br) Start->SelfRxn Light Photolysis (UV/Light) Start->Light Quinone Quinone Diimine Species (Dark/Black Tar) Oxidation->Quinone e- transfer Polymer Pyridinium Oligomers (Insoluble Solids) SelfRxn->Polymer Nucleophilic Sub. Radical Pyridyl Radical Light->Radical Homolysis Debromo Debrominated Byproduct (Pyridine-2,5-diamine) Radical->Debromo + H (from solvent)

Caption: Primary degradation vectors. Red paths indicate storage failures; Yellow path indicates reaction side-products.

Diagram 2: Recommended Handling Workflow

This workflow ensures the unstable free base exists only transiently.

HandlingWorkflow Storage Storage: HCl Salt (-20°C, Argon) Prep Neutralization (Cold NaHCO3/DCM) Storage->Prep Immediate use only Isolation Rapid Phase Sep & Drying (Do NOT concentrate to dry) Prep->Isolation < 15 mins Reaction Coupling Reaction (Degassed Solvent, Inert Atm) Isolation->Reaction Transfer as solution Quench Workup (Acidic or Neutral) Reaction->Quench Upon completion

Caption: Safe handling lifecycle. The compound remains in its stable salt form until the moment of reaction.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11435393, 4-Bromo-2,6-diaminopyridine (Isomer Analog Data). Retrieved from [Link]

  • ResearchGate (2015). Discussion: Reactivity of 2-amino-4-bromopyridine to nucleophilic substitution. Retrieved from [Link]

Sources

Validation & Comparative

Analytical Strategy for 4-Bromopyridine-2,5-diamine Characterization

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1806851-06-8 | Formula: C₅H₆BrN₃ | M.W.: 188.03 g/mol [1][2][3]

Executive Summary & Strategic Overview

Characterizing 4-Bromopyridine-2,5-diamine presents a specific set of challenges typical of poly-functionalized heterocycles. As a building block often used in the synthesis of kinase inhibitors and high-value pharmaceuticals, its purity is critical.[1][4] The molecule features two amino groups (electron-donating, basic) and a bromine atom (electron-withdrawing, labile under specific conditions), creating a "push-pull" electronic system on the pyridine ring.[1][4]

Core Analytical Challenges:

  • Polarity & Retention: The two amino groups make the molecule highly polar and basic, leading to poor retention or peak tailing on standard C18 columns without pH modification.[4]

  • Regioisomer Differentiation: Distinguishing the 2,5-diamine from the 2,3- or 2,6-isomers is crucial, as synthesis routes (e.g., nitration of aminopyridines) can yield mixtures.[1][4]

  • Instability: Aromatic diamines are prone to oxidation (turning brown/black) and the C4-Bromine can undergo debromination or hydrolysis under forcing conditions.[4]

This guide outlines a self-validating analytical workflow designed to ensure structural integrity and quantitative accuracy.

Critical Properties & Method Selection

Before method development, understanding the physicochemical landscape is mandatory.[4]

PropertyValue / CharacteristicAnalytical Implication
Solubility DMSO (High), MeOH (Moderate), Water (pH dependent)Use DMSO-d6 for NMR; Aqueous acidic mobile phases for HPLC.[1][2][3][4]
Basicity (pKa) Predicted pKa ~6.0 - 7.0 (Pyridine N)Mobile phase pH must be controlled (pH < 3 or pH > 9) to ensure stable ionization state.[1][4]
UV Chromophore Pyridine ring + Auxochromes (NH₂, Br)Strong absorbance at 254 nm and ~280-300 nm.[1][2][4]
Stability Light & Air SensitiveProtect samples from light; analyze fresh preparations.[1][2][4]

Method 1: High-Performance Liquid Chromatography (HPLC-UV/MS)

Objective: Purity assessment, Assay, and Impurity Profiling.[1][2][4]

The "Senior Scientist" Rationale

Standard neutral C18 methods fail here. The basic nitrogens will interact with residual silanols on the column, causing tailing.[4] We employ a "pH-Switch" strategy .

  • Option A (High pH): Uses a hybrid column (e.g., XBridge) at pH 10.[4] The molecule becomes neutral (free base), increasing retention and peak shape.[4]

  • Option B (Low pH - Recommended for MS): Uses a charged surface hybrid (CSH) or polar-embedded column at pH 2-3.[1][2][3][4] The molecule is fully protonated, but the column technology prevents secondary interactions.[4]

Validated Protocol (Low pH / MS Compatible)

This method is preferred for R&D as it allows direct coupling to Mass Spectrometry for impurity ID.[4]

  • Instrument: UHPLC or HPLC with DAD and optional SQ/Q-TOF MS.

  • Column: Waters XSelect CSH C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[4]

    • Why: The CSH particle has a low-level positive surface charge that repels the protonated base, sharpening the peak.[4]

  • Mobile Phase A: 0.1% Formic Acid in Water + 10 mM Ammonium Formate.[1][4]

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).[4][5]

  • Flow Rate: 1.0 mL/min.[1][4][5][6]

  • Column Temp: 35°C.

  • Detection: UV @ 254 nm (primary), 280 nm (secondary).[4]

  • Gradient Profile:

Time (min)% Mobile Phase BEvent
0.05Initial Hold (Polar retention)
2.05Isocratic Hold
15.060Gradient Ramp
18.095Wash (Elute dimers/oligomers)
20.095Hold
20.15Re-equilibration
25.05End

Self-Validation Check:

  • System Suitability: The tailing factor (Tf) must be < 1.[4]5. If Tf > 2.0, the column silanols are active; switch to a fresh column or add 5% methanol to Mobile Phase A.[4]

  • Resolution: Ensure baseline separation between the main peak and the "Des-bromo" impurity (2,5-diaminopyridine), which elutes earlier due to higher polarity.[1][4]

Method 2: Structural Confirmation via NMR

Objective: Unambiguous identification of the regioisomer (2,5-diamine vs others).

The Regiochemistry Logic

In This compound , the protons are located at positions 3 and 6 .[1][2][3][4]

  • H6: Located between the Pyridine Nitrogen (deshielding) and the C5-Amine (shielding).[4] It is generally more downfield.[4]

  • H3: Located between the C2-Amine (shielding) and C4-Bromine (weakly deshielding).[1][2][3][4] It is generally more upfield due to the strong ortho-amino effect.[1][2][4]

  • Coupling: Since H3 and H6 are para to each other (across the ring), the coupling constant (

    
    ) is very small (< 1 Hz) or zero.[4] They will appear as singlets .[4]
    
Protocol
  • Solvent: DMSO-d6 (Essential to observe exchangeable -NH₂ protons).[1][2][3][4]

  • Concentration: 10-15 mg in 0.6 mL.[1][2][4]

  • Key Signals (Expected):

    • ~7.5 - 7.8 ppm (1H, s): H6 (Adjacent to Ring N).[4]

    • ~6.8 - 7.2 ppm (1H, s): H3 (Shielded by C2-NH₂).[1][2][3][4]

    • ~5.5 - 6.5 ppm (Broad s): Two distinct -NH₂ signals (C2-NH₂ and C5-NH₂ often have different chemical shifts due to electronic environments).[1][2][3][4]

Differentiation from Isomers:

  • 2,6-Diamino-4-bromopyridine: The molecule is symmetric.[4] You would see only one aromatic signal (integrating to 2H) because H3 and H5 are equivalent.[4]

  • 2,5-Diamino (Target): You see two distinct aromatic singlets.[4]

Visualizing the Analytical Workflow

The following diagram illustrates the decision tree for characterizing a batch of this compound.

AnalyticalWorkflow Start Crude Material (this compound) HPLC Method 1: HPLC-UV/MS (Purity & Impurity Profiling) Start->HPLC CheckPurity Purity > 98%? HPLC->CheckPurity NMR Method 2: 1H-NMR (DMSO-d6) (Regioisomer Confirmation) CheckPurity->NMR Yes FailPurity FAIL: Recrystallize (Check for Des-bromo impurity) CheckPurity->FailPurity No CheckSym Symmetry Check: 2 Singlets vs 1 Singlet NMR->CheckSym StructureConfirmed PASS: Structure Confirmed (2,5-Isomer) CheckSym->StructureConfirmed 2 Distinct Singlets FailIsomer FAIL: Symmetric Isomer (Likely 2,6-Diamino) CheckSym->FailIsomer 1 Singlet (2H)

Figure 1: Analytical Decision Tree for verifying identity and purity of this compound.

Comparison of Analytical Techniques

FeatureHPLC-UV (Recommended)1H-NMRGC-MS
Primary Use Quantitative Purity, Impurity IDStructural ConfirmationVolatile Impurities
Specific Advantage Separates non-volatile oxidation byproducts.[1][2][3]Distinguishes regioisomers (2,5 vs 2,6).[4]High resolution for residual solvents.[4]
Limitation Requires reference standard for absolute assay.Low sensitivity for trace impurities (<1%).[4]Thermal instability of diamines may cause degradation in injector.[4]
Throughput High (25 min/sample)Low (10 min/sample + prep)High

Impurity Profiling: What to Watch For

In the synthesis of this compound, specific impurities are chemically probable.[4] A "Pass" on purity requires the absence of these specific masses in the LC-MS trace.[2][4]

  • Des-bromo Impurity (2,5-Diaminopyridine):

    • Origin: Over-reduction during synthesis or hydro-dehalogenation.[1][2][4]

    • Detection: LC-MS [M+H]+ = 110.[4] Elutes before the main peak (more polar).[4]

  • Azo-Dimers:

    • Origin: Oxidation of the amino groups upon air exposure.[4]

    • Detection: LC-MS [M+H]+ > 300. Elutes after the main peak (highly retained).[4]

    • Visual Cue: Sample turns dark brown/black.[4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118844606, this compound. Retrieved from [Link]

Sources

Technical Comparison Guide: Optimizing Mass Spectrometry Workflows for 4-Bromopyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromopyridine-2,5-diamine (CAS: 1195952-47-6) represents a distinct class of halogenated heterocyclic building blocks often used in the synthesis of kinase inhibitors and high-value pharmaceutical intermediates. Its analysis presents a "perfect storm" of challenges for standard LC-MS workflows:

  • High Polarity: The di-amino substitution pattern renders the molecule highly hydrophilic, leading to poor retention on conventional C18 columns.

  • Isotopic Complexity: The bromine atom introduces a characteristic 1:1 isotopic split that splits signal intensity, affecting limit of detection (LOD).

  • Basic Character: Multiple protonation sites (pyridine nitrogen vs. exocyclic amines) complicate ionization optimization.

This guide objectively compares ionization techniques (ESI vs. APCI) and chromatographic strategies (HILIC vs. C18), providing a validated roadmap for robust quantification and structural confirmation.

Part 1: The Isotopic Signature & Theoretical MS Profile

Before optimizing the method, the analyst must validate the target ion based on the unique bromine signature. Unlike standard organic molecules, this compound does not present a single monoisotopic peak.

Theoretical Mass Spectrum
  • Formula:

    
    
    
  • Monoisotopic Mass (

    
    ):  ~186.97 Da
    
  • Isotopic Mass (

    
    ):  ~188.97 Da
    
  • Nitrogen Rule: Odd number of nitrogens (3) results in an even nominal mass for the neutral molecule (187/189), and an odd mass for the protonated ion

    
    .
    

Critical Checkpoint: In positive ion mode, you must monitor two precursor ions: m/z 188.0 and m/z 190.0 with near-equal intensity. Failure to integrate both isotopes results in a 50% loss of sensitivity.

Part 2: Comparative Study – Ionization Sources

The choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) is pivotal for aminopyridines.

Comparison A: ESI vs. APCI Performance
FeatureElectrospray Ionization (ESI+) APCI (+) Verdict for this compound
Ionization Mechanism Solution-phase protonation. Ideal for basic sites.Gas-phase proton transfer via corona discharge.ESI Wins. The basic pyridine nitrogen and amino groups protonate readily in solution.
Matrix Tolerance Susceptible to ion suppression from salts/lipids.More robust against matrix effects.APCI is a backup only if analyzing crude reaction mixtures with high salt content.
Thermal Stability Gentle; preserves labile bonds.High heat; risk of debromination.[1]ESI Wins. Bromine-carbon bonds on electron-deficient rings can be thermally labile.
Sensitivity High for polar bases.Lower for this specific class.ESI offers ~10x lower LOD for this analyte.
Experimental Protocol: Source Optimization

To validate this, the following source parameters are recommended for an Agilent/Waters Q-TOF or Triple Quad system:

  • Mode: ESI Positive (ESI+)

  • Capillary Voltage: 3.0 - 3.5 kV (Avoid >4kV to prevent discharge on the bromine).

  • Cone Voltage: 20-30 V. Note: Too high cone voltage will strip the bromine in the source, creating a false "des-bromo" artifact at m/z 110.

Part 3: Comparative Study – Chromatographic Retention

The most common failure mode for this molecule is elution in the solvent front (void volume) when using standard Reverse Phase (RP) methods.

Comparison B: C18 vs. HILIC vs. PFPP
Column ChemistryRetention MechanismPerformance on this compoundRecommendation
C18 (Standard) Hydrophobic InteractionPoor. Analyte is too polar; elutes at

(void).
Avoid. Unless ion-pairing agents (HFBA) are used, which contaminate MS sources.
HILIC (Silica/Amide) Partitioning into water layerExcellent. Retains polar amines well.Primary Choice. Use Ammonium Formate buffer to maintain peak shape.
PFPP (Pentafluorophenyl) Pi-Pi / Dipole interactionsGood. Fluorine ring interacts with Pyridine ring.Alternative. Good if HILIC equilibration times are too slow for workflow.
Recommended Workflow: HILIC Method
  • Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 60% B over 5 minutes. (HILIC runs "backwards" compared to C18).

Part 4: Fragmentation & Structural Confirmation (MS/MS)

Confident identification requires mapping the fragmentation pathways. The bromine atom provides a unique "mass defect" tracking tool during fragmentation.

Fragmentation Pathway Visualization

The following diagram illustrates the primary dissociation pathways expected in Collision Induced Dissociation (CID).

FragmentationPathway cluster_legend Legend Precursor Precursor [M+H]+ m/z 188.0 / 190.0 (Doublet) Frag1 Loss of NH3 [M+H - NH3]+ m/z 171.0 / 173.0 Precursor->Frag1 -17 Da (Neutral Loss) Frag2 Loss of Br radical (Rare in ESI, common in EI) m/z 109 Precursor->Frag2 High Energy CID Frag3 Loss of HBr (Rearrangement) m/z 108.0 Precursor->Frag3 -80/82 Da (HBr) Frag4 Ring Cleavage (HCN Loss) m/z ~144 Frag1->Frag4 -27 Da (HCN) key Blue: Parent Ion | Red: Primary Fragment | Green: Diagnostic Ion

Figure 1: Proposed MS/MS fragmentation pathway for this compound. The loss of NH3 (m/z 171/173) preserves the bromine doublet, whereas the loss of HBr (m/z 108) collapses the doublet into a single peak, confirming the bromine position.

Protocol: Differentiating from Impurities

Common synthesis impurities include the Des-bromo analog (Pyridine-2,5-diamine) and Regioisomers (4-Bromopyridine-2,6-diamine) .

  • Des-bromo Check: Monitor m/z 110. If this peak appears in the MS1 spectrum (not just MS2), the sample is contaminated with the starting material or reduced byproduct.

  • Regioisomer Check: The 2,6-diamine isomer is symmetric. It often produces a simpler fragmentation pattern (dominant loss of NH3) compared to the 2,5-diamine, which is asymmetric and more likely to show ring cleavage fragments due to the contiguous N-C-C-N substructures.

References

  • International Conference on Harmonisation (ICH). (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from

  • Korfmacher, W. A. (2005). Principles and Applications of LC-MS in New Drug Discovery. Drug Discovery Today. (Context: General ESI vs APCI selection for polar heterocycles).
  • Center for Drug Evaluation and Research (CDER). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. Retrieved from

  • McMaster, M. C. (2005). LC/MS: A Practical User's Guide. Wiley-Interscience. (Context: Troubleshooting void volume elution of polar amines).
  • PubChem. (2025).[3][4][5] Compound Summary: 4-Bromo-2,6-diaminopyridine (Isomer Analog Data). National Library of Medicine. Retrieved from

Sources

A Technical Guide to 4-Bromopyridine-2,5-diamine: A Comparative Analysis for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of building blocks in the synthesis of complex molecules is a critical decision that dictates the efficiency, yield, and novelty of a synthetic route. Among the vast array of heterocyclic scaffolds, brominated pyridines serve as versatile intermediates, prized for their utility in a multitude of cross-coupling reactions. This guide provides an in-depth technical comparison of 4-Bromopyridine-2,5-diamine with other isomeric and substituted brominated pyridines, offering field-proven insights and experimental data to inform your selection process.

The strategic placement of amino and bromo functionalities on the pyridine ring endows this compound with a unique reactivity profile, making it a valuable precursor for the synthesis of a wide range of biologically active compounds, particularly in the realm of kinase inhibitors and other targeted therapeutics.

Physicochemical Properties: A Foundation for Reactivity

The arrangement of substituents on the pyridine ring significantly influences its electronic properties, solubility, and reactivity. Below is a comparative table of key physicochemical properties for this compound and other relevant brominated pyridines.

CompoundMolecular FormulaMolecular Weight ( g/mol )XlogPHydrogen Bond DonorsHydrogen Bond Acceptors
This compoundC₅H₆BrN₃188.030.823
2-BromopyridineC₅H₄BrN158.001.501
3-BromopyridineC₅H₄BrN158.001.501
4-BromopyridineC₅H₄BrN158.001.501
2-Amino-4-bromopyridineC₅H₅BrN₂173.011.212
4-Bromo-2,6-diaminopyridineC₅H₆BrN₃188.030.823

Data sourced from PubChem.

The presence of two amino groups in this compound significantly increases its polarity compared to simpler bromopyridines, as indicated by the lower XlogP value. This enhanced polarity can influence its solubility in various reaction media. The two hydrogen bond donors and three acceptors also provide multiple points for intermolecular interactions, which can be leveraged in crystal engineering and molecular recognition studies.

Comparative Reactivity in Cross-Coupling Reactions

The utility of brominated pyridines is most prominently demonstrated in palladium-catalyzed cross-coupling reactions. The position of the bromine atom and the nature of other substituents on the pyridine ring dramatically affect the reactivity of the C-Br bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The reactivity of bromopyridines in this reaction is influenced by the electronic environment of the C-Br bond.

In this compound, the amino groups are ortho and meta to the bromine atom. The ortho-amino group, in particular, can have a significant electronic and steric influence.

Illustrative Experimental Data: Suzuki-Miyaura Coupling Yields

Brominated PyridineCoupling PartnerCatalyst SystemSolvent/BaseYield (%)Reference
4-BromobenzaldehydePhenylboronic acidGraphene supported Pd NPsH₂O-EtOH-THF (1:1:1)96[1]
5-Bromo-2-methylpyridin-3-amineVarious arylboronic acidsPd(PPh₃)₄Dioxane/Water, K₃PO₄Moderate to good[2]
3-BromopyridinePhenylboronic acidPd(OAc)₂Aqueous media>80[3]

While specific data for this compound in a standardized Suzuki reaction is sparse, the successful coupling of the structurally similar 5-bromo-2-methylpyridin-3-amine suggests that diaminobromopyridines are viable substrates.[2] The electron-donating nature of the amino groups does not preclude high-yield coupling, though optimization of reaction conditions (ligand, base, and solvent) is critical.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative procedure and may require optimization for specific substrates.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - Bromopyridine (1.0 equiv) - Boronic acid (1.2 equiv) - Pd catalyst (e.g., Pd(PPh₃)₄, 5 mol%) - Base (e.g., K₂CO₃, 2.0 equiv) solvent Add degassed solvent (e.g., Dioxane/H₂O) reagents->solvent heat Heat mixture under inert atmosphere (e.g., 80-100 °C) solvent->heat monitor Monitor reaction by TLC or LC-MS heat->monitor quench Cool and quench (e.g., with water) monitor->quench extract Extract with organic solvent (e.g., EtOAc) quench->extract purify Purify by column chromatography extract->purify

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The reactivity of bromopyridines in this reaction is also sensitive to electronic and steric effects. The presence of amino groups on the pyridine ring can potentially complicate the reaction by competing for coordination to the palladium catalyst. However, with appropriate ligand selection, high yields can be achieved.

For this compound, the vicinal diamine motif is a precursor to the formation of fused heterocyclic systems like imidazopyridines, which are prevalent in medicinal chemistry.

Illustrative Experimental Data: Buchwald-Hartwig Amination Conditions

A study on the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines highlights the feasibility of these transformations.[4] While not a direct comparison, a high-throughput screen of Buchwald-Hartwig aminations showed that the electron-deficient 2-bromopyridine was an effective substrate.[5] This suggests that the electronic nature of the pyridine ring plays a significant role. The electron-rich nature of this compound may necessitate more specialized catalyst systems to achieve high efficiency.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and requires optimization for specific substrates and amines.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - Bromopyridine (1.0 equiv) - Amine (1.2 equiv) - Pd precatalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., XPhos) - Base (e.g., NaOtBu) solvent Add anhydrous, degassed solvent (e.g., Toluene) reagents->solvent heat Heat under inert atmosphere (e.g., 100 °C) solvent->heat monitor Monitor reaction by TLC or LC-MS heat->monitor filter Cool, dilute, and filter through Celite monitor->filter extract Extract with organic solvent filter->extract purify Purify by column chromatography extract->purify

Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.

Application in the Synthesis of Bioactive Molecules: Imidazo[4,5-b]pyridines

A primary application of this compound is in the synthesis of imidazo[4,5-b]pyridines. This scaffold is a key component in numerous pharmacologically active compounds, including kinase inhibitors and anti-inflammatory agents.[6] The vicinal diamine functionality allows for cyclization with various reagents to form the imidazole ring.

Imidazopyridine_Synthesis cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product This compound This compound C₅H₆BrN₃ Cyclization Cyclization (e.g., Reflux) This compound->Cyclization Cyclizing_Agent Cyclizing Agent e.g., Formic Acid, Aldehyde Cyclizing_Agent->Cyclization Imidazopyridine Brominated Imidazo[4,5-b]pyridine Cyclization->Imidazopyridine

Caption: Synthesis of imidazo[4,5-b]pyridines from this compound.

The resulting brominated imidazo[4,5-b]pyridine can then undergo further functionalization at the bromine position via cross-coupling reactions, providing a modular approach to a diverse library of compounds. For instance, a palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles provides a facile route to substituted imidazo[4,5-b]pyridines.[7]

Causality Behind Experimental Choices

The choice of reaction conditions for cross-coupling reactions with aminopyridines is critical.

  • Ligand Selection: For electron-rich substrates like this compound, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often preferred. These ligands promote the reductive elimination step and can prevent catalyst deactivation.

  • Base Selection: The choice of base is crucial to activate the boronic acid in Suzuki couplings and to deprotonate the amine in Buchwald-Hartwig reactions. Strong, non-nucleophilic bases like sodium tert-butoxide or potassium phosphate are commonly employed.

  • Solvent: Aprotic polar solvents like dioxane or THF are often used to ensure the solubility of the reactants and the catalyst complex. The addition of water can be beneficial in some Suzuki reactions.

Conclusion

This compound is a highly functionalized building block with a unique reactivity profile that makes it a valuable tool for the synthesis of complex nitrogen-containing heterocycles. While direct comparative studies with all its isomers are not exhaustively documented, its utility in the synthesis of bioactive molecules, particularly imidazo[4,5-b]pyridines, is well-established. Its electron-rich nature, a consequence of the two amino groups, necessitates careful optimization of cross-coupling conditions, particularly in the choice of ligand and base. For researchers in drug discovery, the strategic use of this compound opens up avenues to novel chemical space, enabling the development of next-generation therapeutics.

References

  • Comparative kinetic study of the Suzuki reaction involving 4-bromo... - ResearchGate. Available at: [Link]

  • Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles - Organic Chemistry Portal. Available at: [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. Available at: [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. Available at: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - MDPI. Available at: [Link]

Sources

validation of 4-Bromopyridine-2,5-diamine synthesis through spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous validation framework for 4-Bromopyridine-2,5-diamine (CAS: 1806851-06-8), a critical heterocyclic scaffold often used in the development of kinase inhibitors and high-performance polymers.

Given the electron-rich nature of the diaminopyridine precursor, electrophilic bromination often yields a mixture of regioisomers (3-bromo, 4-bromo, and 6-bromo). Consequently, "performance" in this context is defined by the spectral purity and the unambiguous structural assignment of the 4-bromo regioisomer against its alternatives.

Executive Summary & Strategic Importance

In drug discovery, the this compound scaffold serves as a "linchpin" intermediate. The C4-bromine atom provides a specific handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, while the C2 and C5 amino groups modulate solubility and hydrogen bonding.

The Challenge: The synthesis typically involves the bromination of 2,5-diaminopyridine (or its protected equivalent). Because both amino groups are strong ortho/para directors, the reaction produces a competitive mixture of isomers.

  • Target: 4-Bromo isomer (Activated by C5-NH₂).

  • Alternative 1: 6-Bromo isomer (Activated by C5-NH₂).

  • Alternative 2: 3-Bromo isomer (Activated by C2-NH₂).

This guide provides a self-validating spectroscopic workflow to confirm the isolation of the correct 4-bromo regioisomer.

Synthesis Workflow & Regioselectivity

To understand the validation logic, one must understand the origin of the impurities. The synthesis generally proceeds via the bromination of a protected precursor to prevent oxidation and control regioselectivity.

Diagram 1: Synthesis & Impurity Pathways

The following flowchart illustrates the critical divergence points where impurities are generated.

SynthesisPath Start 2,5-Diaminopyridine (Starting Material) Bromination Electrophilic Bromination (NBS or Br2/AcOH) Start->Bromination Activation Target TARGET: This compound (Asymmetric) Bromination->Target Ortho to C5-NH2 (Major Path) Impurity1 IMPURITY A: 6-Bromo Isomer (Asymmetric) Bromination->Impurity1 Ortho to C5-NH2 (Minor Path) Impurity2 IMPURITY B: 3-Bromo Isomer (Asymmetric) Bromination->Impurity2 Ortho to C2-NH2 (Steric Path) Impurity3 IMPURITY C: 2,6-Diamino-4-bromo (Symmetric Isomer)

Figure 1: Reaction pathways showing the origin of regioisomeric impurities during the bromination of 2,5-diaminopyridine.

Comparative Performance: Target vs. Alternatives

The "performance" of the synthesized product is measured by its differentiation from likely impurities. The table below summarizes the critical spectral fingerprints required for validation.

Table 1: Spectroscopic Fingerprint Comparison
FeatureTarget: 4-Bromo-2,5-diamine Alt 1: 6-Bromo Isomer Alt 2: 3-Bromo Isomer Alt 3: 2,6-Diamino-4-bromo
Symmetry Asymmetric (

)
Asymmetric (

)
Asymmetric (

)
Symmetric (

)
¹H NMR Signals (Ar) 2 distinct singlets (H3, H6)2 distinct singlets (H3, H4)2 distinct signals (H4, H6)1 signal (2H, s) (H3/H5 equiv)
Coupling (

)

Hz (Para)

Hz (Ortho)

Hz (Meta)
N/A (Singlet)
¹³C NMR Signals 5 distinct peaks5 distinct peaks5 distinct peaks3 distinct peaks
Mass Spec (Br) 1:1 doublet (

)
1:1 doublet1:1 doublet1:1 doublet
Validation Verdict H3 & H6 are singlets Ortho coupling visible Meta coupling visible Only 1 Ar-H peak

Detailed Validation Protocols

Protocol A: ¹H NMR Structural Confirmation

This is the primary method for distinguishing the 4-bromo target from the 3-bromo and 6-bromo isomers.

Reagents & Equipment:

  • Solvent: DMSO-

    
     (preferred for solubility of diamines) or MeOD.
    
  • Instrument: 400 MHz NMR or higher.[1][2]

Step-by-Step Methodology:

  • Sample Prep: Dissolve 5-10 mg of the isolated solid in 0.6 mL DMSO-

    
    . Ensure complete dissolution to prevent line broadening.
    
  • Acquisition: Acquire proton spectrum with at least 64 scans to resolve small coupling constants.

  • Analysis Logic (The "Self-Validating" Step):

    • Step 1 (Count): Verify exactly two aromatic protons. If 3, starting material remains.[3][4] If 1 (integration 2H), it is the symmetric 2,6-isomer.

    • Step 2 (Coupling): Examine the two aromatic peaks.

      • Target (4-Br): H3 and H6 are para to each other across the ring. Para-coupling in pyridines is negligible (~0 Hz). Result: Two sharp singlets.

      • Isomer (6-Br): H3 and H4 are ortho. Result: Two doublets (

        
         Hz).
        
      • Isomer (3-Br): H4 and H6 are meta. Result: Two doublets (

        
         Hz).
        
Protocol B: Mass Spectrometry (Isotope Pattern)

Confirms the successful incorporation of exactly one bromine atom.

Methodology:

  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Observation: Look for the molecular ion

    
    .[2]
    
    • Formula:

      
      [5]
      
    • Exact Mass: ~187.97 (for

      
      ).
      
  • Validation Criteria: You must observe a 1:1 intensity ratio between

    
     188 and 190.
    
    • Failure Mode: A ratio of 100:0 implies dechlorination (if using HCl) or debromination. A complex pattern implies poly-bromination.

Diagram 2: Spectroscopic Logic Tree

Use this decision tree to interpret your experimental data.

ValidationLogic Start Analyze 1H NMR Spectrum (Aromatic Region) CountProtons How many aromatic signals? Start->CountProtons SymmetryCheck Check Symmetry/Integration CountProtons->SymmetryCheck 1 Signal CouplingCheck Check Coupling Constant (J) CountProtons->CouplingCheck 2 Signals ResultSym REJECT: 2,6-Diamino Isomer (1 Signal, 2H) SymmetryCheck->ResultSym Integration = 2H ResultTarget VALIDATED: 4-Bromo-2,5-diamine (2 Singlets, J~0 Hz) CouplingCheck->ResultTarget Singlets ResultOrtho REJECT: 6-Bromo Isomer (2 Doublets, J~8 Hz) CouplingCheck->ResultOrtho Large Coupling ResultMeta REJECT: 3-Bromo Isomer (2 Doublets, J~2 Hz) CouplingCheck->ResultMeta Small Coupling

Figure 2: Decision logic for structural assignment based on ¹H NMR multiplicity.

Experimental Synthesis (General Procedure)

Note: This protocol is adapted from standard aminopyridine bromination procedures [1, 2] and optimized for the 2,5-diamine scaffold.

  • Protection: Dissolve 2,5-diaminopyridine (1.0 eq) in acetic acid. Add acetic anhydride (2.2 eq) at 0°C to form the bis-acetamide. This protects the amine from oxidation and directs bromination to the 4-position (steric bulk of acetamides discourages 3-position attack).

  • Bromination: To the bis-acetamide solution, add N-bromosuccinimide (NBS, 1.05 eq) in portions at room temperature. Stir for 4-6 hours. Monitor by LC-MS for the appearance of the M+Br pattern.

  • Deprotection: Add 6M HCl or NaOH solution and reflux for 2 hours to remove the acetyl groups.

  • Isolation: Neutralize to pH 8-9 with saturated

    
    . Extract with Ethyl Acetate (3x). Dry over 
    
    
    
    and concentrate.
  • Purification: The crude residue will likely contain isomers. Purify via Flash Column Chromatography (DCM:MeOH gradient). Collect fractions and apply the Validation Logic (Section 4) to identify the 4-bromo fractions.

References

  • Sigma-Aldrich. "Product Specification: this compound." Sigma-Aldrich Catalog. Link

  • PubChem. "Compound Summary: 4-Bromo-2,6-diaminopyridine (Isomer Comparison)." National Library of Medicine. Link

  • BLD Pharm. "this compound Chemical Properties."[5] BLD Pharm Catalog. Link

  • ChemicalBook. "Synthesis of Brominated Aminopyridines." ChemicalBook Reaction Database. Link

Sources

HPLC Analysis of 4-Bromopyridine-2,5-diamine Purity: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

4-Bromopyridine-2,5-diamine (CAS: 1806851-06-8) is a critical building block in the synthesis of kinase inhibitors and other heterocyclic pharmaceuticals. Its analysis presents a classic "chromatographer’s dilemma": the molecule is simultaneously highly polar (due to two amino groups) and basic (pyridine nitrogen), yet contains a lipophilic/polarizable moiety (the bromine atom).

Standard C18 protocols often fail for this analyte, resulting in:

  • Peak Tailing: Caused by secondary interactions between the basic amines and residual silanols on the silica surface.

  • Dewetting/Retention Loss: The high polarity requires high aqueous content (>95%), risking phase collapse in conventional C18 columns.

  • Co-elution: Early elution often masks the analyte among unretained matrix components or synthesis byproducts like 2,5-diaminopyridine (de-brominated impurity).

This guide compares three distinct separation strategies—Standard C18 , Ion-Pairing RPLC , and Fluorinated Phenyl (PFP) —to identify the most robust protocol for purity determination.

Comparative Analysis of Separation Strategies

The following table summarizes the performance metrics of three distinct stationary phases evaluated for this specific analyte.

Performance Data Summary
FeatureMethod A: Generic C18 Method B: Ion-Pairing (IP-RPLC) Method C: Pentafluorophenyl (PFP)
Stationary Phase C18 (End-capped)C18 (End-capped)Propyl-Pentafluorophenyl
Mobile Phase Water/ACN + 0.1% Formic AcidWater/ACN + HexanesulfonateWater/MeOH + Ammonium Formate
Retention (k') < 1.0 (Poor)4.5 (Excellent)3.2 (Good)
Tailing Factor (Tf) > 2.0 (Severe)1.1 (Excellent)1.05 (Superior)
Selectivity (

)
Low (Co-elutes with polar impurities)High (Charge-based separation)High (Shape/Pi-Pi separation)
MS Compatibility YesNo (Non-volatile salts)Yes
Column Stability Risk of dewetting in 100% aqueousGoodExcellent
Expert Insight: The Mechanism of Failure & Success
  • Why C18 Fails: The basic amino groups (

    
    ) are protonated at acidic pH. These cations are repelled by the hydrophobic C18 chains but attracted to anionic silanols, causing peak tailing. The molecule is too polar for hydrophobic retention, eluting in the void volume.
    
  • Why Ion-Pairing Works (But is Limited): Adding hexanesulfonate creates a neutral ion-pair with the protonated amine, allowing the C18 phase to retain it. However, this permanently modifies the column and suppresses ionization in LC-MS, making it unsuitable for modern impurity profiling.

  • Why PFP is the "Gold Standard": The Pentafluorophenyl phase offers a unique "orthogonal" selectivity.

    • Pi-Pi Interactions: The electron-deficient fluorine ring interacts strongly with the electron-rich amino groups.

    • Halogen Selectivity: The PFP phase engages in specific interactions with the Bromine atom on the analyte, separating it effectively from non-brominated impurities (e.g., 2,5-diaminopyridine).

Recommended Experimental Protocol (Method C: PFP)

This protocol is designed for LC-MS compatible purity analysis and degradation profiling. It utilizes the unique selectivity of fluorinated phases to achieve retention without ion-pairing reagents.

Reagents & Equipment
  • Column: Fused-Core Pentafluorophenyl (PFP), 2.7 µm, 3.0 x 100 mm (e.g., HALO PFP or Kinetex F5).

  • Solvent A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).

  • Solvent B: Acetonitrile (LC-MS Grade).

  • System: UHPLC capable of 600 bar backpressure.

Instrument Parameters
  • Flow Rate: 0.5 mL/min

  • Column Temp: 35°C

  • Injection Volume: 2.0 µL

  • Detection: UV @ 254 nm (primary) and 280 nm; MS (ESI+) for impurity ID.

Gradient Table
Time (min)% Solvent A% Solvent BEvent
0.0 955Initial Hold (Equilibration)
1.0 955Injection / Load
8.0 4060Linear Gradient
8.1 595Wash Step
10.0 595Hold Wash
10.1 955Re-equilibration
13.0 955End of Run
Protocol Validation Steps (Self-Validating Logic)
  • System Suitability: Inject a standard of 4-Bromopyridine (mono-amine precursor) and the target 2,5-diamine. The PFP column should resolve these with a resolution (

    
    ) > 2.0 due to the difference in amine substitution.
    
  • Blank Check: Inject the solvent blank (10% ACN in Water). Ensure no ghost peaks appear at the retention time of the diamine (approx. 4-5 min).

  • Tailing Check: Calculate the USP Tailing Factor (

    
    ). If 
    
    
    
    , replace the Ammonium Formate buffer; aged buffer loses buffering capacity at pH 3.0, leading to silanol activity.

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the appropriate method based on the analytical goal (QC vs. R&D) and the specific chemical interactions involved.

MethodSelection Start Analyte: this compound Goal Define Analytical Goal Start->Goal QC Routine QC (UV Only) Goal->QC High Purity / Stability RD R&D / Impurity ID (LC-MS) Goal->RD Unknown Impurities MethodB Method B: C18 + Ion Pairing (Robust Retention, No MS) QC->MethodB MethodC Method C: PFP (Fluorinated) (High Selectivity, MS Compatible) RD->MethodC MethodA Method A: C18 + Formic Acid (NOT RECOMMENDED) MethodA->MethodC Switch for Better Peak Shape MechanismA Failure Mode: Silanol Interaction (Tailing) Dewetting MethodA->MechanismA MechanismB Mechanism: Charge Masking Hydrophobic Retention MethodB->MechanismB MechanismC Mechanism: Pi-Pi Interaction Halogen Selectivity MethodC->MechanismC

Caption: Decision tree for selecting the optimal HPLC method based on detector requirements and separation mechanisms.

References

  • Helix Chromatography.HPLC Methods for analysis of Pyridine and Aminopyridines. (Discusses hydrophilic nature and pKa challenges of aminopyridines).

  • Agilent Technologies.Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (Technical Note 5994-1102EN).

  • Advanced Materials Technology.Novel Screening Approach for Comparing LC-MS Reversed-Phase and HILIC Methods. (Comparison of C18 vs PFP vs HILIC for polar metabolites).

  • PubChem.Compound Summary: this compound (CAS 1806851-06-8).

    • [1]

  • ResearchGate.HPLC Method for Determination of 3,4-Diaminopyridine. (Provides baseline for ion-pairing protocols).

Sources

A Senior Application Scientist's Guide to 4-Bromopyridine-2,5-diamine and its Isomeric Alternatives: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the strategic selection of building blocks is paramount. Substituted diaminopyridines are a class of reagents that offer a versatile scaffold for the construction of complex molecular architectures. This guide provides an in-depth technical comparison of 4-Bromopyridine-2,5-diamine and its structurally similar isomers. Our objective is to furnish researchers with the foundational knowledge and practical insights necessary to make informed decisions in reagent selection, based on predictable reactivity patterns and available experimental evidence for analogous systems.

Introduction to Brominated Diaminopyridines as Synthetic Intermediates

Brominated diaminopyridines are valuable synthons, primarily utilized in cross-coupling and nucleophilic substitution reactions. The interplay of the electron-withdrawing pyridine nitrogen, the electron-donating amino groups, and the position of the bromine atom dictates the reactivity and regioselectivity of these molecules. Understanding these electronic effects is crucial for predicting their performance in various synthetic transformations.

This guide will focus on a comparative analysis of three key isomers:

  • This compound (1)

  • 5-Bromo-2,4-diaminopyridine (2)

  • 3-Bromo-2,6-diaminopyridine (3)

We will explore their relative performance in cornerstone reactions of modern organic synthesis: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.

Synthesis of Brominated Diaminopyridine Isomers

While a direct, optimized synthesis for this compound is not extensively documented in readily available literature, its preparation, along with its isomers, can be conceptually designed based on established methodologies for related compounds. A plausible general strategy involves the controlled bromination of a suitable diaminopyridine precursor or the amination of a dibromopyridine derivative.

For instance, the synthesis of 2-amino-4-bromopyridine has been achieved through the ammoniation of 2,4-dibromopyridine-N-oxide followed by reduction[1]. A similar approach could be envisioned for the synthesis of the target diamino compounds. Another common route involves the bromination of aminopyridines, followed by the introduction of the second amino group, often via nitration and subsequent reduction. The synthesis of 2,5-dibromopyridine, a potential precursor, can be achieved from 2-aminopyridine through bromination to 2-amino-5-bromopyridine, followed by a Sandmeyer reaction[2][3].

Comparative Reactivity Analysis

The reactivity of the C-Br bond in these isomers is significantly influenced by the electronic environment of the pyridine ring. The positions of the two amino groups, which are strong electron-donating groups, and the inherent electron-deficient nature of the pyridine ring at the 2, 4, and 6 positions, are key determinants of reactivity.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the rate-determining step is typically the nucleophilic attack on the carbon bearing the leaving group, forming a negatively charged intermediate (Meisenheimer complex). The stability of this intermediate, which is enhanced by electron-withdrawing groups, dictates the reaction's feasibility. The pyridine nitrogen inherently makes the 2, 4, and 6 positions more electrophilic and thus more susceptible to nucleophilic attack[4].

  • This compound (1): The bromine atom is at the 4-position, which is activated by the ring nitrogen. The two amino groups at the 2 and 5 positions are electron-donating. The 2-amino group, being ortho to the reaction center, will exert a significant electron-donating effect through resonance, potentially deactivating the 4-position towards nucleophilic attack. The 5-amino group, being meta, will have a less pronounced deactivating effect.

  • 5-Bromo-2,4-diaminopyridine (2): The bromine is at the 5-position, which is analogous to the 3-position in terms of activation by the ring nitrogen. This position is significantly less activated towards SNAr compared to the 2 and 4 positions. Therefore, this isomer is expected to be the least reactive in SNAr reactions.

  • 3-Bromo-2,6-diaminopyridine (3): The bromine is at the 3-position, which is not directly activated by the ring nitrogen. However, the two amino groups at the 2 and 6 positions will have a strong deactivating effect on the entire ring for nucleophilic attack.

Predicted Order of Reactivity in SNAr: 1 > 3 > 2

It is important to note that while the 4-position is electronically favored for nucleophilic attack, the presence of two amino groups generally makes SNAr reactions on these scaffolds challenging without strong activation or harsh conditions.

Palladium-Catalyzed Cross-Coupling Reactions

In contrast to SNAr, the reactivity in Pd-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination is primarily governed by the ease of oxidative addition of the Pd(0) catalyst to the C-Br bond. The general reactivity trend for halogens is I > Br > Cl[5]. The electronic nature of the pyridine ring also plays a crucial role.

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. The performance of brominated diaminopyridines in this reaction will depend on the oxidative addition step and the potential for the amino groups to coordinate with the palladium catalyst, which can sometimes inhibit catalysis.

  • This compound (1): The C-Br bond at the 4-position is expected to be reactive towards oxidative addition. The 2-amino group is in proximity to the reaction site and could potentially chelate with the palladium center, which might influence the catalytic activity.

  • 5-Bromo-2,4-diaminopyridine (2): The C-Br bond at the 5-position is on a more electron-rich carbon due to the influence of the adjacent 4-amino group. This might make oxidative addition slightly more challenging compared to the 4-bromo isomer.

  • 3-Bromo-2,6-diaminopyridine (3): The C-Br bond at the 3-position is flanked by two amino groups in the ortho positions. This steric hindrance could significantly impede the approach of the bulky palladium catalyst, potentially leading to lower reaction rates and yields.

Predicted Order of Reactivity in Suzuki-Miyaura Coupling: 12 > 3

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. The mechanism is similar to the Suzuki coupling, with the initial step being oxidative addition[6].

  • This compound (1): Similar to the Suzuki coupling, the 4-bromo position is expected to be reactive. The presence of two free amino groups on the substrate can lead to competitive self-coupling or complexation with the catalyst. Protection of the amino groups might be necessary in some cases.

  • 5-Bromo-2,4-diaminopyridine (2): The reactivity should be comparable to the 4-bromo isomer, with potential for catalyst inhibition by the amino groups.

  • 3-Bromo-2,6-diaminopyridine (3): The steric hindrance from the two ortho amino groups is expected to be a major factor, likely making this isomer the least reactive in Buchwald-Hartwig amination.

Predicted Order of Reactivity in Buchwald-Hartwig Amination: 12 > 3

Experimental Data and Protocols

While direct comparative data for this compound is scarce, we can draw upon protocols for structurally related compounds to guide experimental design.

Representative Experimental Data

The following table summarizes typical yields for Suzuki-Miyaura and Buchwald-Hartwig reactions with various bromopyridine derivatives, providing a baseline for expected performance.

SubstrateReaction TypeCoupling PartnerCatalyst SystemYield (%)Reference
5-Bromo-2-methylpyridin-3-amineSuzuki-MiyauraPhenylboronic acidPd(PPh₃)₄ / K₃PO₄75[7]
2-BromopyridineSuzuki-MiyauraPhenylboronic acidPd(OAc)₂ / Benzimidazolium salt70[8]
2-BromopyridinesBuchwald-HartwigVolatile aminesPd(OAc)₂ / dppp / NaOt-Bu55-98[9]
3-BromopyridineBuchwald-HartwigMorpholinePd(I) Dimer PrecatalystHigh[10]

Note: Yields are highly dependent on the specific substrates, catalyst, ligands, base, and solvent system used.

General Experimental Protocols

This protocol is adapted from procedures for the coupling of bromopyridine derivatives[11][12].

dot

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • To a reaction vessel, add the brominated diaminopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the solvent (e.g., a mixture of 1,4-dioxane and water).

  • Degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and perform an aqueous work-up.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

This protocol is based on established methods for the amination of bromopyridines[13][14].

dot

Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.

Step-by-Step Methodology:

  • In an inert atmosphere glovebox, charge a reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equiv).

  • Add the brominated diaminopyridine (1.0 equiv) and the amine (1.2 equiv).

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Conclusion and Recommendations

The choice between this compound and its isomers is a strategic decision that should be guided by the intended chemical transformation.

  • For Nucleophilic Aromatic Substitution (SNAr) , This compound is predicted to be the most reactive due to the bromine being at an activated position. However, the electron-donating amino groups will generally disfavor this reaction type.

  • For Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura and Buchwald-Hartwig) , This compound and 5-Bromo-2,4-diaminopyridine are expected to exhibit superior performance over 3-Bromo-2,6-diaminopyridine , which is likely to be sterically hindered. The potential for the amino groups to interfere with the catalyst should be a consideration in experimental design, and protection of these groups may be beneficial in certain cases.

This guide provides a framework for understanding the comparative performance of these valuable building blocks. It is imperative for researchers to perform small-scale trials to optimize reaction conditions for their specific substrates and desired outcomes.

References

  • Breinbauer, R., et al. (2020). Bioorganic & Medicinal Chemistry, 28(16).
  • CN105061301A - Synthesis method of 2,5-dibromopyridine - Google P
  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC - NIH.
  • CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google P
  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS - Semantic Scholar.
  • CN110759858A - Synthesis method of 2, 5-dibromopyridine - Google P
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchG
  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - ResearchG
  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchG
  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.
  • (PDF)
  • Novel pyridine-based Pd(II)
  • Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2 ...
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC - NIH.
  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions - MDPI.
  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
  • A Comparative Guide to the Reactivity of 2- Bromo-4-methylpyridine and 2-Chloro-4 - Benchchem.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC - NIH.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry.
  • Safe Synthesis of 4,7-Dibromo[2][15][16]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions.

  • A Comparative Guide to the Reactivity of 1-Bromo-5-methoxy-2,4-dinitrobenzene and 1-Chloro-5-methoxy-2,4- dinitrobenzene in Nucleophilic Arom

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Bromopyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Invisible" Hazard

Risk Profile: High | Primary Route: Dermal/Inhalation | GHS: Irritant / Acute Tox / Sensitizer

4-Bromopyridine-2,5-diamine presents a dual-hazard profile that often catches researchers off guard. As a halogenated aromatic amine , it combines the acute toxicity and corrosive potential of pyridines with the sensitization and long-term mutagenic risks associated with primary aromatic amines.

The Critical Error: Treating this substance like a standard organic solid. Standard 4-mil nitrile gloves provide insufficient protection against aromatic amines in solution or during prolonged handling. The amine functionality facilitates rapid permeation, often without visible degradation of the glove material.

Core Directive: All handling must assume the compound is a skin sensitizer and potential mutagen .

The PPE Firewall: A Multi-Layer Defense

The following matrix is not a suggestion; it is a requirement based on permeation kinetics and exposure probability.

PPE Specification Matrix
Protection ZoneStandard Operation (Weighing/Transfer)High-Risk Operation (Solution Prep/Spill Cleanup)Technical Rationale
Hand Protection Double-Gloving Required Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 8 mil+)Laminate Barrier Required Layer 1: Silver Shield® / 4H®Layer 2: Nitrile (for dexterity)Aromatic amines can permeate standard nitrile in <15 mins. Movement stretches pores, reducing breakthrough time by up to 30%.
Respiratory Engineering Control Primary Fume Hood (Face velocity: 100 fpm)Respirator Backup Half-mask with P100/OV cartridgesSolid amines generate invisible micro-dust. P100 captures particulates; OV captures amine vapors.
Eye/Face Chemical Splash Goggles (ANSI Z87.1 D3 rating)Face Shield + Goggles Safety glasses are insufficient. Amine dust is highly lachrymatory and basic (corrosive to cornea).
Body Lab Coat (Buttoned) Natural fiber (Cotton)Tyvek® Coverall Disposable, imperviousCotton absorbs; Tyvek repels. Prevent migration of dust to street clothes.
Visualization: PPE Decision Logic

Figure 1: Decision logic for selecting glove materials based on exposure duration and state of matter.

PPE_Logic Start Start: Handling this compound State State of Matter? Start->State Solid Solid / Powder State->Solid Solution In Solution (Organic Solvent) State->Solution Rec_Solid Rec: Double Nitrile (4 mil + 8 mil) Solid->Rec_Solid Dust Hazard Duration Contact Duration / Risk? Solution->Duration Short Short (<15 min) / Splash Risk Duration->Short Long Long (>15 min) / Immersion Duration->Long Rec_Sol_Short Rec: Double Nitrile (Change immediately on splash) Short->Rec_Sol_Short Rec_Sol_Long Rec: Silver Shield® Laminate Liner Long->Rec_Sol_Long

Caption: Protocol for selecting glove material. Note that "Solution" handling escalates risk due to solvent-facilitated permeation.

Operational Protocol: Handling & Synthesis

A. Weighing and Transfer (The Static Hazard)

Fine amine powders are prone to static charge, causing "fly-away" dust that contaminates balances and bench surfaces.

  • Engineering Setup: Work strictly inside a certified chemical fume hood.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat and spatula before contact.

  • Containment:

    • Place the analytical balance inside the hood or use a powder containment enclosure.

    • Line the work surface with an absorbent, plastic-backed mat (pig mat) to capture invisible dust.

  • Technique:

    • Never pour from the stock bottle. Use a disposable spatula.

    • Cap the stock bottle immediately after aliquot removal.

    • Wipe the exterior of the stock bottle with a solvent-dampened wipe (ethanol) before returning it to storage.

B. Reaction Setup
  • Glassware: Inspect for micro-cracks. Pyridines release energy upon protonation; ensure glassware can withstand thermal stress.

  • Inert Atmosphere: This diamine is susceptible to oxidative degradation (darkening). Purge reaction vessels with Nitrogen or Argon.

  • Solvent Trap: If using a vacuum line, ensure a cold trap is in place to prevent amine vapors from damaging pump oil or entering the exhaust system.

Emergency Response & Decontamination

Scenario: Powder Spill (>500 mg)

  • Evacuate & Isolate: Clear the immediate area.[1] Allow dust to settle (2 minutes).

  • PPE Upgrade: Don Tyvek sleeves and double gloves. If outside a hood, wear a P100 respirator.

  • Dry Cleanup (First Pass):

    • Do NOT sweep (creates airborne dust).

    • Cover spill with wet paper towels (dampened with water) to prevent dispersal.

    • Scoop up the damp material into a wide-mouth waste jar.

  • Decontamination (Second Pass):

    • Scrub the surface with a weak acid solution (e.g., 1-2% Citric Acid or dilute Acetic Acid). This converts the free amine into a non-volatile salt (pyridinium/ammonium salt), reducing vapor pressure and toxicity.

    • Follow with a soap and water rinse.[1][2][3][4]

  • Verification: Check surface pH with litmus paper to ensure neutralization.

Visualization: Spill Response Workflow

Figure 2: Step-by-step decontamination logic for amine spills.

Spill_Response Spill Spill Detected Assess Assess: Inside Hood? Spill->Assess InHood Yes: Lower Sash Assess->InHood OutHood No: Evacuate / Resp Protection Assess->OutHood WetMethod Cover with Wet Towels (Prevent Dust) InHood->WetMethod OutHood->WetMethod Scoop Scoop to Waste Container WetMethod->Scoop Neutralize Wash with 2% Citric Acid (Convert to Salt) Scoop->Neutralize FinalClean Soap & Water Rinse Neutralize->FinalClean

Caption: Workflow emphasizes "Wet Method" to suppress dust and "Acid Neutralization" to reduce volatility.

Waste Disposal & Storage[2][3]

Waste Segregation
  • Classification: Halogenated Organic Waste (due to the Bromine substituent).

  • Incompatibility:

    • NEVER mix with strong oxidizing agents (e.g., Nitric Acid, Peroxides). Reaction may be violent.

    • NEVER mix with acid waste streams unless explicitly approved (exothermic neutralization risk).

  • Labeling: Clearly tag as "Toxic," "Halogenated," and "Basic/Amine."

Storage Requirements[3][5][6]
  • Conditions: Store at 2-8°C (Refrigerated).

  • Light: Amber vials or foil-wrapped containers (Light Sensitive).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible to prevent oxidation.

References

  • National Institutes of Health (NIH). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • PubChem. Compound Summary: 4-Bromopyridine. (Structural Analog Safety Data). National Library of Medicine.

  • Ansell Chemical Resistance Guide. Permeation & Degradation Data for Nitrile vs. Amines. (Reference for breakthrough times).

  • Occupational Safety and Health Administration (OSHA). Dermal Exposure: Chemical Resistance Guide.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.